3,3-Difluoropiperidin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoropiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGDOXIAAIQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311016 | |
| Record name | 3,3-Difluoro-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239596-54-3 | |
| Record name | 3,3-Difluoro-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239596-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Difluoro-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,3-Difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of viable synthetic protocols for obtaining 3,3-Difluoropiperidin-4-ol, a valuable fluorinated building block for the development of novel therapeutics. The introduction of gem-difluoro groups into piperidine rings is a key strategy in medicinal chemistry to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. This document outlines two primary synthetic pathways, starting from common precursors.
Synthesis Route 1: Ketone Reduction Pathway
This approach begins with the commercially available N-Boc protected 3,3-difluoro-4-oxopiperidine. The synthesis involves a two-step process: the reduction of the ketone to the corresponding alcohol, followed by the removal of the N-Boc protecting group.
Experimental Protocols: Route 1
Step 1: Reduction of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
This protocol details the reduction of the ketone functionality to a hydroxyl group using sodium borohydride, a mild and selective reducing agent.[1]
-
Materials:
-
Procedure:
-
Dissolve tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. The product can be purified by column chromatography on silica gel if necessary.
-
Step 2: N-Boc Deprotection
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.[5]
-
Materials:
-
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (from Step 1)
-
4M Hydrochloric acid (HCl) in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude product from Step 1 (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) or a solution of TFA in DCM (e.g., 20% v/v).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
Quantitative Data: Route 1
| Step | Reactants | Reagents/Solvents | Conditions | Typical Yield |
| 1 | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | NaBH₄, MeOH | 0 °C to RT, 2-4h | 85-95% |
| 2 | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 4M HCl in Dioxane or TFA/DCM | RT, 1-3h | >90% |
Logical Workflow: Route 1```dot
digraph "Ketone Reduction Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Synthesis of this compound via Ketone Reduction", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
A [label="tert-Butyl 3,3-difluoro-\n4-oxopiperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="tert-Butyl 3,3-difluoro-\n4-hydroxypiperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound\n(Hydrochloride Salt)", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond];
A -> B [label="1. NaBH4, MeOH\n2. 0°C to RT", color="#34A853"]; B -> C [label="2. HCl in Dioxane or TFA\n3. RT", color="#EA4335"]; }
References
- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 2. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
physicochemical properties of 3,3-Difluoropiperidin-4-OL
An In-depth Technical Guide on the Physicochemical Properties of 3,3-Difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 1239596-54-3) is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry.[1][2] The introduction of geminal fluorine atoms onto the piperidine ring can significantly modulate the physicochemical properties of the molecule, such as basicity (pKa) and lipophilicity (logP).[3] These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of drug candidates, potentially leading to improved metabolic stability, membrane permeability, and target binding affinity.[3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant experimental and logical workflows.
Core Physicochemical Properties
The integration of fluorine atoms into organic molecules can have profound, and sometimes non-intuitive, effects on their properties.[3] For the piperidine scaffold, gem-difluorination at the 3-position is expected to lower the basicity of the piperidine nitrogen due to the strong electron-withdrawing inductive effect of the fluorine atoms.[3] The impact on lipophilicity and solubility is more complex and is influenced by the interplay of reduced basicity and changes in conformational preferences and intermolecular interactions.[3]
Quantitative data, both experimental and predicted, for this compound and related analogs are summarized below.
| Property | Value | Remarks |
| CAS Number | 1239596-54-3 | - |
| Molecular Formula | C₅H₉F₂NO | [1] |
| Molecular Weight | 137.13 g/mol | [1] |
| pKa (Basic) | ~7.4 (Predicted) | The experimental pKa for the parent 3,3-difluoropiperidine is 7.4.[4] The hydroxyl group at the 4-position is expected to have a minor effect on the basicity of the amine. Gem-difluorination significantly lowers the basicity compared to non-fluorinated piperidines. |
| logP | ~0.02 (Predicted) | No experimental value is available. The predicted logP for the related 3,5-Difluoro-3-methylpiperidin-4-ol is 0.0168.[5] The presence of the polar hydroxyl group and the fluorines results in a relatively low lipophilicity. |
| Aqueous Solubility | Low (Predicted) | Direct experimental data is unavailable. A ketone analog, 3,3-difluoro-1-(4-methoxybenzyl)piperidin-4-one, has a predicted low aqueous solubility of ~0.1 mg/mL.[6] The solubility of fluorinated cyclic compounds can follow complex trends.[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Spectroscopic Characteristics (Predicted)
While specific spectra for this compound are not publicly available, the following characteristics can be anticipated based on its structure and data from similar compounds.[7][8][9]
| Technique | Expected Features |
| ¹H NMR | Resonances for the piperidine ring protons (δ 2.5–4.0 ppm), including signals adjacent to the fluorine atoms which may show complex splitting patterns due to H-F coupling. A broad singlet for the hydroxyl proton (OH) and the amine proton (NH), which may be exchangeable with D₂O. |
| ¹³C NMR | A triplet for the CF₂ carbon at approximately δ 118-122 ppm with a large J-coupling constant (J ≈ 245 Hz).[7] Signals for the other four piperidine carbons, with those adjacent to the CF₂ group also potentially showing splitting (triplets) due to C-F coupling. |
| ¹⁹F NMR | A complex multiplet corresponding to the two equivalent fluorine atoms of the CF₂ group.[7] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A peak in the 3300-3500 cm⁻¹ range for the N-H stretch. Strong C-F stretching absorptions typically appear in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M+) at m/z 137. Subsequent fragmentation may involve the loss of water (H₂O) or other small fragments from the piperidine ring. |
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods applicable to compounds like this compound.
Determination of pKa by Potentiometric Titration
This is one of the most common and accurate methods for pKa determination.[10][11] It involves monitoring the pH of a solution of the analyte as a titrant is added.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is low. A typical concentration is around 10⁻⁴ M.[10]
-
Titration Setup: Place the solution in a temperature-controlled vessel. Use a calibrated combined pH electrode to monitor the pH continuously.[12]
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) stepwise using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.[10]
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.[11] This point corresponds to the inflection point of the sigmoid curve.[12]
Determination of logP by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (P) between n-octanol and water.[12][13]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4) with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture in a separation funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[12] Let the mixture stand until the two phases have clearly separated.
-
Phase Separation and Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection or LC-MS.[14]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[13][15]
Determination of Aqueous Solubility
Aqueous solubility can be measured using either kinetic or thermodynamic methods.[16] The thermodynamic shake-flask method is considered the gold standard.[17][18]
Methodology (Thermodynamic Shake-Flask):
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.[18]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the solid and the solution.[16][19]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC or LC-MS.
-
Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.
Impact of Physicochemical Properties on Drug Development
The physicochemical properties of a compound like this compound are critical determinants of its behavior in biological systems. They form the foundation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is essential for its development as a drug candidate.
As the diagram illustrates:
-
pKa influences the ionization state of a molecule at different physiological pH values, which directly impacts its solubility and ability to cross biological membranes (absorption).[20]
-
logP is a measure of lipophilicity, which is crucial for membrane permeability (absorption and distribution) and interactions with metabolic enzymes and plasma proteins.[21]
-
Aqueous Solubility is a prerequisite for absorption and for achieving sufficient concentration at the target site. Poor solubility can be a major hurdle in drug development.[19][20]
A thorough understanding and optimization of these core properties are therefore essential for the successful progression of a chemical entity from a research lab to a clinical candidate.
References
- 1. CAS 1239596-54-3 | this compound - Synblock [synblock.com]
- 2. 1239596-54-3|this compound|BLD Pharm [bldpharm.com]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one () for sale [vulcanchem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. youtube.com [youtube.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,3-Difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3-Difluoropiperidin-4-ol, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. This document details its chemical identity, a plausible synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, particularly in the context of dopamine receptor modulation.
Core Identification
This compound, also known as 3,3-Difluoro-4-hydroxypiperidine, is a valuable building block for the synthesis of more complex molecules. Its identity is established by the following key identifiers.
| Parameter | Value | Source |
| CAS Number | 1239596-54-3 | [1] |
| Molecular Formula | C₅H₉F₂NO | [1] |
| Molecular Weight | 137.13 g/mol | [1] |
| Synonyms | 3,3-Difluoro-4-hydroxypiperidine | [1] |
Synthesis and Experimental Protocol
While a specific, detailed synthesis protocol for this compound is not explicitly available in the reviewed literature, a common and logical approach involves the reduction of a corresponding N-protected 3,3-difluoro-4-oxopiperidine precursor. The following is a representative experimental protocol based on established chemical transformations.
Synthetic Scheme:
Caption: Plausible synthetic route to this compound.
Step 1: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (N-Boc-3,3-difluoro-4-oxopiperidine)
This step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Materials: 3,3-difluoro-4-oxopiperidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of 3,3-difluoro-4-oxopiperidine hydrochloride in DCM, add triethylamine at 0 °C to neutralize the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. The CAS number for this intermediate is 1215071-17-2.[2][3]
-
Step 2: Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (N-Boc-3,3-difluoropiperidin-4-ol)
This step involves the reduction of the ketone to a secondary alcohol.
-
Materials: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.
-
Step 3: Synthesis of this compound
The final step is the removal of the Boc protecting group.
-
Materials: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid in Dioxane, Dichloromethane (DCM).
-
Procedure:
-
Dissolve tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in DCM.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the mixture at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude product can be purified by recrystallization or by neutralization with a base and subsequent extraction and purification to yield this compound.
-
Potential Biological Significance and Applications
Structurally similar compounds, particularly 4,4-difluoropiperidine derivatives, have been investigated as potent and selective antagonists for the dopamine D4 receptor .[4][5] The dopamine D4 receptor is a target of interest for the treatment of various central nervous system disorders.
The logical relationship for its potential application can be visualized as follows:
Caption: Logical workflow for the application of the scaffold.
Given the precedent set by related fluorinated piperidines, this compound represents a valuable starting material for the synthesis of novel ligands targeting dopamine receptors and potentially other G-protein coupled receptors. Researchers in drug development can utilize this scaffold to explore new chemical space and develop next-generation therapeutics with improved pharmacological profiles.
References
- 1. CAS 1239596-54-3 | this compound - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Spectroscopic and Synthetic Profile of 3,3-Difluoropiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3,3-difluoropiperidin-4-ol, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The strategic introduction of fluorine atoms into piperidine rings can profoundly influence the conformational preferences, metabolic stability, and binding affinity of drug candidates. This document presents a compilation of expected spectroscopic data (NMR, IR, MS) and detailed experimental protocols to facilitate the synthesis and characterization of this valuable building block.
Spectroscopic Data
While a complete, experimentally verified dataset for this compound is not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of closely related fluorinated piperidine derivatives. These values serve as a robust reference for the identification and characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.80 - 4.00 | m | - | H-4 |
| ~3.00 - 3.20 | m | - | H-2 (axial & equatorial) |
| ~2.80 - 3.00 | m | - | H-6 (axial & equatorial) |
| ~2.00 - 2.20 | m | - | H-5 (axial & equatorial) |
| ~1.80 | br s | - | OH, NH |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~120 - 125 | t | JC-F ≈ 240-250 | C-3 |
| ~68 - 72 | t | JC-F ≈ 20-30 | C-4 |
| ~48 - 52 | t | JC-F ≈ 20-30 | C-2 |
| ~45 - 49 | s | - | C-6 |
| ~35 - 39 | t | JC-F ≈ 20-25 | C-5 |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -95 to -105 | m | - | F (axial & equatorial) |
Note: Chemical shifts are referenced to residual solvent peaks. Coupling constants are approximate and based on data from similar structures.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch, N-H stretch |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1470 - 1430 | Medium | C-H bend (CH₂) |
| 1150 - 1050 | Strong | C-F stretch, C-O stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 138.07 | [M+H]⁺ |
| 120.06 | [M+H - H₂O]⁺ |
| 118.06 | [M+H - HF]⁺ |
| 98.05 | [M+H - 2HF]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as N-protected 3,3-difluoro-4-oxopiperidine.[1]
Step 1: Reduction of N-Boc-3,3-difluoro-4-oxopiperidine
-
To a solution of N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3,3-difluoropiperidin-4-ol.
Step 2: Deprotection of the N-Boc group
-
Dissolve the N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq) in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract with an appropriate solvent to yield the free base.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H and ¹³C NMR, reference the chemical shifts to the residual solvent peak.
-
For ¹⁹F NMR, use an external standard such as CFCl₃.
IR Spectroscopy:
-
Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound.
References
Commercial Availability and Synthesis of 3,3-Difluoropiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoropiperidin-4-ol is a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into piperidine rings can significantly modulate the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, without drastically altering their conformation. This can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of the commercial availability of this compound, its key properties, and a detailed experimental protocol for its synthesis from a common precursor.
Commercial Availability
This compound is available from a select number of specialized chemical suppliers. It is primarily intended for research and development purposes and not for direct human use[1][2]. Researchers should always verify the availability and lead times with the respective suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog No. | Purity | CAS No. | MDL No. | Notes |
| Synblock | PB24225 | ≥ 98% | 1239596-54-3 | MFCD16250749 | Provides technical documents like MSDS, NMR, HPLC, and LC-MS.[1] |
| MedChemExpress | HY-138973 | 97.86% | 1239596-54-3 | MFCD16250749 | Primarily for research use. |
| Biosynth | B-8957 | ≥ 97% | 1239596-54-3 | MFCD16250749 | Available in various quantities. |
Note: Availability and product specifications are subject to change. Please consult the supplier's website for the most current information.
Physicochemical and Safety Data
Understanding the properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.
Table 2: Physicochemical and Safety Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉F₂NO | [1][2] |
| Molecular Weight | 137.13 g/mol | [1][2] |
| CAS Number | 1239596-54-3 | [1][2] |
| MDL Number | MFCD16250749 | [1] |
| Synonyms | 3,3-Difluoro-4-hydroxypiperidine | [1] |
| Storage | Store in a dry, sealed place. | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
Synthetic Protocols
While this compound is commercially available, its synthesis in-house may be required for various research applications. A common and efficient route involves the reduction of the corresponding ketone, N-Boc-3,3-difluoropiperidin-4-one, followed by deprotection of the Boc group. The ketone precursor is also commercially available[3].
Logical Workflow for Synthesis
The synthesis follows a logical progression from a protected ketone to the final unprotected alcohol, ensuring high yields and purity.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard organic chemistry procedures for the reduction of ketones and the deprotection of Boc-protected amines.
Step 1: Synthesis of N-Boc-3,3-difluoropiperidin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3,3-difluoropiperidin-4-ol.
Step 2: Synthesis of this compound (Boc Deprotection)
-
Reaction Setup: Dissolve the purified N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (~0.2 M).
-
Addition of Acid:
-
Method A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq) to the DCM solution at room temperature.
-
Method B (HCl): Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the dioxane solution at room temperature.
-
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The product will have a much lower Rf value than the starting material on silica gel.
-
Workup:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.
-
The product is typically obtained as the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the salt in water, basify to pH > 10 with a base like NaOH or K₂CO₃, and extract with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and concentrate to yield the final product.
-
Applications in Drug Discovery
The 3,3-difluoropiperidine scaffold is utilized to fine-tune the properties of bioactive molecules. Its incorporation can influence receptor binding affinity and selectivity. For instance, derivatives of 3,3-difluoropiperidine have been explored as dopamine D4 receptor antagonists[4] and are considered important building blocks for protein degraders[2][5]. The synthesis of various 4-substituted 3,3-difluoropiperidines has been a subject of interest, highlighting their potential as building blocks in medicinal chemistry[6]. The unique stereoelectronic properties imparted by the gem-difluoro group at the 3-position make this compound a strategic component for developing next-generation therapeutics.
References
- 1. CAS 1239596-54-3 | this compound - Synblock [synblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 3,3-Difluoropiperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). While compiled from available data, information for 3,3-Difluoropiperidin-4-OL is limited, and this guide relies in part on data from structurally similar compounds. Always consult the official SDS from your supplier and conduct a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of parent molecules.[1]
| Property | Value | Source |
| CAS Number | 1239596-54-3 | [2][3] |
| Molecular Formula | C5H9F2NO | [2][3] |
| Molecular Weight | 137.13 g/mol | [2][3] |
| Synonyms | 3,3-Difluoro-4-hydroxypiperidine | [2] |
| Purity | Typically ≥97% | [3] |
Hazard Identification and Safety Data
While a complete, verified Safety Data Sheet for this compound is not widely available, information from chemical suppliers and data for analogous compounds indicate the following hazards.[1][2] It should be handled as a hazardous substance.[4]
GHS Classification Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Source: Information compiled from chemical supplier data.[2]
Precautionary Statements Summary
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P312: Call a POISON CENTER or doctor if you feel unwell.[6] P332+P313: If skin irritation occurs: Get medical advice/attention.[6] P337+P313: If eye irritation persists: Get medical advice/attention. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5] P405: Store locked up.[5] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Source: Information compiled from various safety data sheets for fluorinated piperidines and related compounds.[5][6]
Quantitative Toxicity Data
Handling and Storage
3.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield to protect against splashes.[9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[9] A lab coat or chemical-resistant apron is also required.
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[10]
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Accidental Release and First Aid Measures
4.1. Accidental Release
-
Minor Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in a suitable, labeled container for disposal. Avoid generating dust.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.
4.2. First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Assumed to be stable under normal storage conditions.[8]
-
Conditions to Avoid: Heat, flames, and sparks.[1]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[8]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1]
Disposal Considerations
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This material should be treated as hazardous waste. Do not mix with other waste streams.[4]
-
The primary recommended method of disposal for fluorinated organic compounds is high-temperature incineration by a licensed professional waste disposal service.[4]
Experimental Protocols
The following are example protocols for the synthesis and biological evaluation of compounds structurally related to this compound. These are provided for illustrative purposes and must be adapted and optimized for specific research objectives.
7.1. Example Synthetic Protocol: Synthesis of Fluorinated Piperidines
This protocol is based on general methods for the synthesis of fluorinated piperidines from fluoropyridines.[11][12][13]
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), combine the fluoropyridine starting material, a suitable catalyst (e.g., Palladium on carbon), and a solvent (e.g., methanol or tetrahydrofuran).
-
Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The atmosphere is purged with hydrogen gas, and the reaction is stirred under hydrogen pressure (e.g., 50 bar) at a specified temperature (e.g., room temperature to 80°C) for a designated time (e.g., 12-24 hours).
-
Workup: After the reaction is complete, the vessel is carefully depressurized. The catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired fluorinated piperidine.
7.2. Example Biological Assay: Dopamine D4 Receptor Binding Assay
Fluorinated piperidines are often investigated as ligands for CNS targets. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D4 receptor.[14][15][16]
-
Materials:
-
Membrane preparation from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]N-methylspiperone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., haloperidol).
-
Test compound (e.g., a derivative of this compound).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and either buffer, the test compound at various concentrations, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate a potential biological context and experimental workflow relevant to the study of this compound and its derivatives.
References
- 1. 3,3-Difluoro-4-hydroxypiperidine | CAS#:1239596-54-3 | Chemsrc [chemsrc.com]
- 2. CAS 1239596-54-3 | this compound - Synblock [synblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. media.hiscoinc.com [media.hiscoinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Stability and Storage of 3,3-Difluoropiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Difluoropiperidin-4-ol and its common N-protected derivatives. The information presented herein is synthesized from publicly available data for piperidine and related fluorinated heterocyclic compounds. Due to the limited availability of specific stability data for this compound, this guide emphasizes general principles of chemical stability and provides a framework for its assessment.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from chemical suppliers for similar fluorinated piperidine derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the piperidine nitrogen. |
| Container | Tightly sealed, airtight container | To protect from moisture and atmospheric oxygen. |
| Light | Amber vial or protection from light | To prevent photolytic degradation. |
| Form | Solid | Solid-state is generally more stable than solutions. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, potential degradation can be inferred from the chemistry of piperidines and the influence of fluorine substitution. The primary sites susceptible to degradation are the piperidine ring nitrogen and the carbon backbone.
A significant potential degradation pathway for piperidine derivatives is oxidation. The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or more complex ring-opened products. This process can be initiated by atmospheric oxygen, particularly over extended periods, or by oxidizing agents.
Other potential degradation routes include:
-
Thermal Degradation: At elevated temperatures, cleavage of the carbon-nitrogen bond in the piperidine ring can occur, leading to the formation of smaller amine and alkene fragments.
-
Acid/Base Instability: While piperidines are generally stable under a range of pH conditions, extreme pH values may catalyze degradation. For N-Boc protected derivatives, acidic conditions will lead to the removal of the protecting group.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.
Experimental Protocol: Forced Degradation Study
To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS), pH meter, oven, photostability chamber.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR to elucidate their structures.
-
The following workflow diagram illustrates the general process for conducting a forced degradation study.
Conclusion
Navigating the Structural Landscape of 3,3-Difluoropiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The 3,3-difluoropiperidin-4-ol moiety, a fluorinated heterocyclic building block, presents a unique combination of a rigidified piperidine ring and a functional hydroxyl group. This guide provides an in-depth analysis of its molecular structure and conformational preferences, drawing upon established principles from studies of related fluorinated piperidines. Understanding these structural nuances is critical for leveraging this scaffold in the design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
Molecular Structure and Conformational Analysis
The fundamental structure of this compound consists of a six-membered piperidine ring substituted with two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The presence of the gem-difluoro group at the C3 position significantly influences the conformational equilibrium of the ring and its substituents.
The two primary chair conformations of this compound are in equilibrium, differing in the axial or equatorial orientation of the hydroxyl group at C4. The conformational preference is governed by a complex interplay of steric and stereoelectronic effects.
Stereoelectronic Effects:
-
Gauche Effect: The preference for a gauche arrangement between electronegative substituents can influence the conformation. In the case of this compound, interactions between the C-F and C-O bonds are a key consideration.
-
Hyperconjugation: Interactions between bonding and anti-bonding orbitals, such as σC-H → σC-F and σC-C → σC-F, play a crucial role in stabilizing certain conformations. Studies on 3-fluoropiperidines have shown that hyperconjugative effects often favor an axial orientation of the fluorine atom.[1] For the 3,3-difluoro analogue, these effects are more complex.
Steric Effects:
-
A-value of the Hydroxyl Group: The steric bulk of the hydroxyl group generally favors an equatorial position to minimize 1,3-diaxial interactions.
-
Fluorine Substituents: The gem-difluoro group introduces steric interactions that can influence the pucker of the ring and the preference of the adjacent hydroxyl group.
Computational studies on related fluorinated piperidines have demonstrated that the interplay of these effects can lead to a preference for conformations that might seem counterintuitive based on simple steric arguments alone.[1][2] The polarity of the solvent is also known to play a significant role in modulating the conformational equilibrium of fluorinated piperidines.[1][2]
Quantitative Structural Data
| Parameter | Bond | Typical Value |
| Bond Lengths (Å) | C-F | 1.35 |
| C-O | 1.43 | |
| C-N | 1.47 | |
| C-C | 1.54 | |
| Bond Angles (°) | F-C-F | 109.5 |
| H-O-C | 109 | |
| C-N-C | 112 | |
| C-C-C | 111 |
Note: These are generalized values and may vary in the actual molecule due to the specific electronic and steric environment.
Experimental Protocols
Synthesis of 4-Substituted 3,3-Difluoropiperidines (General Strategy)
A common synthetic route to 4-substituted 3,3-difluoropiperidines involves a multi-step sequence starting from a 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile.[3] This is followed by reduction of the nitrile, lactamization, and subsequent reduction of the lactam to yield the desired piperidine ring.[3] The introduction of the hydroxyl group at the 4-position can be achieved through various established methods.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational preferences of fluorinated piperidines in solution.[1][4]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons, particularly H4, provide crucial conformational information. The magnitude of the ³JH,H coupling constants can be used to estimate dihedral angles via the Karplus equation.
-
¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum. The chemical shifts of the carbon atoms, especially C3, C4, and C5, will be influenced by the conformation.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. The fluorine chemical shifts can provide information about the electronic environment. More advanced experiments, such as ¹H-¹⁹F heteronuclear correlation spectroscopy (HETCOR), can reveal through-space and through-bond correlations, aiding in the assignment of axial and equatorial fluorine atoms and protons.[1]
-
Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can provide thermodynamic data (ΔG, ΔH, ΔS) for the conformational equilibrium if the interconversion rate is within the NMR timescale.
Conformational Equilibrium Visualization
The following diagram illustrates the dynamic equilibrium between the two chair conformations of this compound.
Caption: Chair-chair conformational equilibrium of this compound.
Note: The actual image placeholders (https://i.imgur.com/your_axial_image.png and https://i.imgur.com/your_equatorial_image.png) would need to be replaced with actual 2D renderings of the respective chair conformations.
Conclusion
The molecular structure and conformational landscape of this compound are dictated by a subtle balance of steric and stereoelectronic forces, a characteristic feature of fluorinated organic molecules. While detailed experimental data for this specific compound remains limited, a robust understanding of its probable conformational behavior can be extrapolated from studies on analogous fluorinated piperidines. For medicinal chemists and drug designers, a thorough appreciation of these structural principles is paramount for the rational design of novel therapeutics that effectively utilize the unique properties imparted by the 3,3-difluoro-4-hydroxy-piperidine scaffold. Further experimental and computational investigations are warranted to fully delineate the conformational preferences of this valuable building block in various environments.
References
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Piperidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1] The strategic introduction of fluorine into this ubiquitous scaffold has emerged as a powerful tactic to modulate physicochemical and pharmacological properties, leading to enhanced drug candidates. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated piperidines. It details the profound impact of fluorination on key drug-like properties, presents key experimental protocols for their synthesis, and visualizes their role in modulating critical signaling pathways, exemplified by their application in modern therapeutics.
Introduction: The Strategic Synergy of Piperidine and Fluorine
The piperidine motif is one of the most prevalent N-heterocyclic rings in FDA-approved drugs, prized for its ability to confer favorable properties such as improved membrane permeability and receptor binding.[1][2] Concurrently, the incorporation of fluorine into drug candidates has become a routine strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and fine-tune lipophilicity.[3] The fusion of these two entities—the fluorinated piperidine—creates a powerful building block for drug discovery, offering chemists a versatile tool to address pharmacokinetic and pharmacodynamic challenges.
The unique properties of the fluorine atom, including its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, are central to its utility.[4][5] When incorporated into a piperidine ring, these properties can lead to:
-
Enhanced Metabolic Stability: The high energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, often at sites that are otherwise susceptible to degradation.[4][5]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen.[4][6] This reduction in pKa can improve oral absorption and bioavailability by increasing the fraction of the neutral, membrane-permeable species at physiological pH.[4]
-
Tuning of Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. While often increasing LogP, the introduction of fluorine can also alter a molecule's conformation and electrostatic potential, leading to complex effects on its partitioning behavior.[7][8]
-
Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation.[9][10] Studies have shown a preference for an axial orientation of fluorine in certain substituted piperidines, driven by charge-dipole interactions and hyperconjugation.[1][9][10]
Historical Perspective and the Evolution of Synthesis
While the precise first synthesis of a simple fluorinated piperidine is not prominently documented in readily available historical reviews, the development of these compounds is intrinsically linked to the broader evolution of organofluorine chemistry. Early methods for fluorination were often harsh and lacked selectivity. A notable early reference points to a 1975 publication in The Journal of Organic Chemistry for the synthesis of 4-fluoropiperidine, indicating that foundational work was laid in the mid-1970s.[11]
The synthetic accessibility of fluorinated piperidines has expanded dramatically in recent decades, moving from challenging multi-step sequences to more direct and efficient modern methodologies. A pivotal advancement has been the hydrogenation of readily available and often inexpensive fluoropyridine precursors.
Modern Synthetic Strategies:
-
Dearomatization-Hydrogenation of Fluoropyridines: A highly effective modern strategy involves a one-pot dearomatization-hydrogenation process.[1] For instance, rhodium-catalyzed dearomatization using a boron-based reducing agent like pinacol borane (HBpin), followed by hydrogenation of the resulting intermediates, can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[1] More recently, palladium-catalyzed hydrogenation has been shown to be a robust and simple method, tolerant of air and moisture, for the conversion of fluoropyridines to the corresponding piperidines.[12][13][14]
-
Electrophilic Fluorination: Another common approach involves the electrophilic fluorination of piperidine precursors. For example, N-protected piperidinones can be converted to their corresponding silyl enol ethers, which then undergo electrophilic fluorination using reagents like Selectfluor®.[3][15]
-
Biocatalytic and Flow Chemistry Approaches: Cutting-edge methods are leveraging biocatalysis and flow chemistry to produce enantiopure fluoropiperidines on a large scale.[16] Biocatalytic desymmetrization of meso-piperidine precursors can create chiral intermediates, which are then subjected to photochemical decarboxylative fluorination in a flow system to yield highly pure, single-isomer products.[16]
Experimental Protocols: Representative Synthetic Methodologies
The following protocols are representative of modern techniques for the synthesis of fluorinated piperidines, based on published literature.
Protocol 1: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
This protocol is adapted from the work of Glorius and colleagues on the heterogeneous hydrogenation of fluoropyridines.[12][14]
Objective: To synthesize 3-fluoropiperidine via hydrogenation of 3-fluoropyridine.
Materials:
-
3-Fluoropyridine
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Round-bottom flask or autoclave
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 3-fluoropyridine (1.0 eq) in methanol.
-
Carefully add aqueous HCl (1.1 eq) to the solution to protonate the substrate.
-
Add the Pd(OH)₂/C catalyst (5 mol%) to the mixture.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as GC-MS or TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the 3-fluoropiperidine hydrochloride salt. The free base can be obtained by subsequent neutralization and extraction.
Protocol 2: Electrophilic Fluorination of an N-Boc-4-piperidone Derivative
This protocol is a generalized procedure based on methods described for the synthesis of precursors for CGRP antagonists.[3]
Objective: To synthesize an α-fluorinated piperidinone via electrophilic fluorination.
Materials:
-
N-Boc-4-piperidone
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (TEA) or Sodium Hexamethyldisilazide (NaHMDS)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Selectfluor® (N-Fluorobenzenesulfonimide, NFSI, can also be used)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a suitable base (e.g., NaHMDS, 1.1 eq) dropwise to generate the enolate.
-
After stirring for 30-60 minutes, add TMSCl (1.2 eq) to trap the enolate as the trimethylsilyl enol ether. Allow the reaction to warm to room temperature and stir until formation is complete.
-
In a separate flask, dissolve Selectfluor® (1.2 eq) in a suitable solvent like acetonitrile.
-
Cool the Selectfluor® solution and add the crude silyl enol ether solution dropwise.
-
Allow the reaction to proceed, monitoring by TLC or LC-MS for the formation of the fluorinated product.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-Boc-3-fluoro-4-piperidone.
Data Presentation: The Quantitative Impact of Fluorination
The introduction of fluorine atoms into the piperidine ring has a predictable and significant effect on its basicity (pKa) and a more complex, but measurable, influence on its lipophilicity (LogP).
| Compound | Structure | pKa (Conjugate Acid) | ΔpKa (vs. Piperidine) | clogP |
| Piperidine | ~11.2 | 0.0 | ~1.1 | |
| 3-Fluoropiperidine | ~9.5 | -1.7 | ~0.8 | |
| 4-Fluoropiperidine | ~9.4 | -1.8 | ~0.7 | |
| cis-3,5-Difluoropiperidine | ~7.8 | -3.4 | ~0.5 |
Note: pKa and clogP values are approximate and can vary based on the measurement or calculation method. Data is compiled and representative based on trends reported in the literature.[6][8][17]
The data clearly illustrates that each fluorine atom added to the ring inductively withdraws electron density from the nitrogen, thereby reducing its ability to accept a proton and lowering its pKa. The effect is roughly additive. This modulation is a critical tool in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Case Study: Fluorinated Piperidines in CGRP Receptor Antagonists
A compelling modern application of fluorinated piperidines is in the development of small-molecule Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[3] A syn-3-fluoro-4-aminopiperidine core has been identified as a key pharmacophore in this class of drugs.[3] The fluorine atom is introduced to fine-tune the basicity of the piperidine nitrogen, which is crucial for achieving the desired pharmacokinetic profile, including oral bioavailability.
Signaling Pathway Visualization
CGRP antagonists work by blocking the CGRP receptor, which is a G protein-coupled receptor (GPCR).[18][19] The binding of CGRP to its receptor, a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), primarily activates Gαs proteins.[20][21] This triggers a signaling cascade that is central to the pathophysiology of migraine.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. 4-Fluoropiperidine | 78197-27-0 | Benchchem [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. scienceofmigraine.com [scienceofmigraine.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. What are CGRP antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 18. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 20. researchgate.net [researchgate.net]
- 21. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
Methodological & Application
The Strategic Incorporation of 3,3-Difluoropiperidin-4-ol in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3,3-difluoropiperidin-4-ol scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique stereoelectronic properties, arising from the geminal fluorine substitution, offer significant advantages in the design of novel therapeutics. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the this compound moiety a valuable building block for modulating pharmacokinetic and pharmacodynamic profiles.
These application notes provide a comprehensive overview of the utility of this compound and its derivatives, with a focus on their application as dopamine D4 receptor antagonists and sigma-1 receptor modulators. Detailed experimental protocols for synthesis and key biological assays are also presented to facilitate the integration of this versatile scaffold into drug discovery programs.
I. Physicochemical Properties and Medicinal Chemistry Rationale
The strategic placement of gem-difluoro groups at the 3-position of the piperidine ring imparts several desirable properties:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, thus preventing metabolic oxidation at the C-3 position, a common site of metabolism for piperidine rings.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This can impact receptor interactions and cell permeability.
-
Conformational Restriction: The gem-difluoro group can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation for optimal target engagement.
-
Increased Lipophilicity: Fluorine substitution can enhance lipophilicity, which may improve membrane permeability and brain penetration for CNS-targeted drugs.
II. Applications in Drug Discovery
A. Dopamine D4 Receptor Antagonists
The dopamine D4 receptor (D4R) is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. The 3,3-difluoropiperidine scaffold has been successfully incorporated into potent and selective D4R antagonists.
A series of 3,3-difluoropiperidine ether analogs have been synthesized and evaluated for their binding affinity at the human dopamine D4 receptor. The general structure consists of a 3,3-difluoropiperidine core, an ether linkage, and an aromatic southern moiety.
Table 1: SAR Data of 3,3-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists [1][2]
| Compound ID | R (Southern Moiety) | Ether Linkage | D4R Kᵢ (nM) |
| 7a | 3-fluoro-4-methoxybenzyl | p-fluorophenoxy | 140 |
| 7b | 3-fluoro-4-methoxybenzyl | 3,4-difluorophenoxy | 320 |
| 7c | 3-fluoro-4-methoxybenzyl | 4-fluoro-3-methylphenoxy | 210 |
| 8b | 3-fluoro-4-methoxybenzyl | 3,4-difluorophenoxy | 5.5 |
| 8c | 3-fluoro-4-methoxybenzyl | 3-methylphenoxy | 13 |
| 8d | 3-fluoro-4-methoxybenzyl | 4-chlorophenoxy | 53 |
| 8e | 3-fluoro-4-methoxybenzyl | phenoxy | 27 |
| 9k | 1-imidazo[1,5-a]pyridine | 3,4-difluorophenoxy | 2.7 |
| 9j | 1-imidazo[1,5-a]pyridine | 4-cyanophenoxy | 1.7 |
B. Sigma-1 Receptor Ligands
The sigma-1 receptor (S1R) is an intracellular chaperone protein involved in a multitude of cellular functions and is a target for various neurological and psychiatric conditions. Difluorinated analogs of known S1R ligands have been synthesized to improve their metabolic stability.
Table 2: Pharmacological Data of a Difluorinated Sigma-1 Receptor Ligand
| Compound | Target | Binding Affinity (Kᵢ) | Functional Activity | Reference |
| Difluorinated Reduced Haloperidol Analog | Sigma-1 Receptor | High | Facilitates BDNF release | [2] |
III. Experimental Protocols
A. Synthesis of N-Protected 3,3-Difluoro-5-hydroxypiperidine
This protocol describes a general strategy for the synthesis of a key intermediate, which can be deprotected to yield this compound (numbering dependent on substitution).
References
The Pivotal Role of 3,3-Difluoropiperidin-4-ol in Pioneering Drug Discovery
For Immediate Release
Shanghai, China – December 26, 2025 – The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, 3,3-Difluoropiperidin-4-ol has emerged as a critical component in the design and synthesis of novel drug candidates, particularly in the realm of central nervous system (CNS) disorders. Its unique structural and electronic properties offer a powerful tool for researchers to fine-tune the biological activity and metabolic stability of new chemical entities.
The piperidine ring is a prevalent motif in a vast number of FDA-approved drugs. The introduction of a gem-difluoro group at the 3-position of the piperidine ring, adjacent to the hydroxyl group at the 4-position, imparts several advantageous characteristics. The strong electron-withdrawing nature of the fluorine atoms can modulate the basicity of the piperidine nitrogen, influencing its interaction with biological targets and reducing potential off-target effects, such as hERG channel affinity which is linked to cardiac toxicity.[1] Furthermore, the C-F bond's high strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]
This versatile building block has proven particularly valuable in the development of ligands for challenging neurological targets, including Dopamine D4 (D4R) and Sigma-1 (S1R) receptors. These receptors are implicated in a range of neuropsychiatric and neurodegenerative disorders, making them key targets for therapeutic intervention.
Application in Dopamine D4 Receptor Antagonists
The 3,3-difluoropiperidine scaffold has been instrumental in the design of potent and selective D4 receptor antagonists.[3] Structure-activity relationship (SAR) studies have demonstrated that derivatives incorporating this moiety exhibit significant binding affinity for the D4 receptor. The gem-difluoro substitution influences the conformation of the piperidine ring, which can lead to enhanced binding to the receptor.[3]
Application in Sigma-1 Receptor Ligands
Derivatives of 3,3-difluoropiperidine have also been successfully employed in the synthesis of high-affinity Sigma-1 receptor (S1R) ligands. For instance, a difluorinated analog of reduced haloperidol, which incorporates a 3,3-difluoro-4-hydroxy moiety, has shown potent S1R affinity and demonstrated the ability to promote the release of brain-derived neurotrophic factor (BDNF), suggesting therapeutic potential for cognitive impairments.[4][5] The metabolic stability conferred by the difluoro group is a key feature in preventing the in vivo oxidation back to a less desirable parent compound.[4]
Experimental Protocols
Protocol 1: Multi-Step Synthesis of N-Boc-3,3-difluoropiperidin-4-ol
This protocol outlines a plausible multi-step synthesis of the key building block, N-Boc-3,3-difluoropiperidin-4-ol, starting from the commercially available N-Boc-4-piperidone.
Step 1a: Fluorination of N-Boc-4-piperidone to yield N-Boc-3,3-difluoro-4-piperidone
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a fluorinating agent. A common reagent for this transformation is (diethylamino)sulfur trifluoride (DAST) or a similar deoxofluorinating agent. The reaction is typically carried out at low temperatures (-78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Slowly add the fluorinating agent (e.g., DAST, 2.0-2.5 eq) to the solution of N-Boc-4-piperidone.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3,3-difluoro-4-piperidone.
Step 1b: Reduction of N-Boc-3,3-difluoro-4-piperidone to N-Boc-3,3-difluoropiperidin-4-ol
-
Reaction Setup: Dissolve the N-Boc-3,3-difluoro-4-piperidone (1.0 eq) from the previous step in a suitable alcoholic solvent, such as methanol (MeOH) or ethanol (EtOH).
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.0-1.5 eq), portion-wise to the stirred solution.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude N-Boc-3,3-difluoropiperidin-4-ol can be purified by column chromatography on silica gel if necessary.
Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Dopamine D4 Receptor Antagonist using Reductive Amination
This protocol describes the use of a deprotected 3,3-difluoropiperidine derivative in a reductive amination reaction to synthesize a D4 receptor antagonist.
-
Boc Deprotection (if necessary): If starting with N-Boc-3,3-difluoropiperidin-4-ol, the Boc protecting group must be removed. This is typically achieved by treating the compound with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, at room temperature. After the reaction is complete, the solvent is removed under reduced pressure.
-
Reaction Setup: To a solution of the deprotected 3,3-difluoropiperidine derivative (1.0 eq) and a suitable aromatic aldehyde (1.0-1.2 eq) in a solvent like DCM or DCE, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation.
-
Reaction Execution: Add the sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the final D4 receptor antagonist.
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds derived from 3,3-difluoropiperidine scaffolds, highlighting their potential in drug discovery.
Table 1: In Vitro Binding Affinity of 3,3-Difluoropiperidine Derivatives for Dopamine D4 Receptor (D4R)
| Compound ID | R Group | Kᵢ (nM) for D4R[3] | cLogP[3] | CNS MPO Score[3] |
| 7a | p-fluoro | 140-320 | >5.00 | <4.0 |
| 7b | 3,4-difluoro | 140-320 | >5.00 | <4.0 |
| 7c | 4-fluoro-3-methyl | 140-320 | >5.00 | <4.0 |
| 8b | 3,4-Difluorophenyl | 5.5 | - | - |
| 8c | 3-methylphenyl | 13 | - | - |
CNS MPO: Central Nervous System Multi-Parameter Optimization
Table 2: In Vitro Binding Affinity of a Difluorinated Haloperidol Analog for Sigma-1 and Dopamine Receptors
| Compound | Receptor | Kᵢ (nM)[4] |
| Difluorinated Reduced Haloperidol Analog | Sigma-1 (S1R) | High Affinity |
| Dopamine D2 (D2R) | Substantially Lower Affinity than Haloperidol |
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for drug candidates from N-Boc-4-piperidone.
Caption: Inhibition of Dopamine D4 receptor signaling by a 3,3-difluoropiperidine antagonist.
Caption: Activation of Sigma-1 receptor signaling by a 3,3-difluoropiperidine agonist.
References
- 1. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 3,3-Difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical document provides detailed application notes and experimental protocols for the chemical modification of 3,3-Difluoropiperidin-4-ol, a valuable fluorinated building block in medicinal chemistry. The introduction of the gem-difluoro motif at the 3-position of the piperidine ring offers a unique opportunity to modulate the physicochemical and pharmacological properties of resulting novel compounds, such as basicity (pKa), lipophilicity, and metabolic stability.
The protocols outlined below describe key derivatization strategies targeting the secondary amine and the C4-hydroxyl group, enabling the synthesis of a diverse library of compounds for screening and lead optimization in drug discovery programs.
Introduction to the Significance of this compound
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The strategic incorporation of fluorine atoms can significantly enhance the therapeutic potential of these molecules. The gem-difluoro group at the 3-position of the piperidine ring in this compound lowers the basicity of the piperidine nitrogen, which can be advantageous for reducing off-target effects, such as hERG channel affinity, and improving oral bioavailability.[2] The hydroxyl group at the 4-position serves as a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of biological activity and pharmacokinetic profiles.
Derivatives of fluorinated piperidines have shown promise in a variety of therapeutic areas, including neuroscience, oncology, and metabolic diseases. For instance, fluorinated piperidine analogs have been investigated as dopamine D4 receptor antagonists for the treatment of neuropsychiatric disorders.[3] Furthermore, recent studies have highlighted the potential of fluorine-substituted piperidines as inhibitors of enzymes such as α-glucosidase and cholinesterases, suggesting their utility in managing diabetes and Alzheimer's disease.[4][5]
Application Notes: Derivatization Strategies
N-Alkylation of the Piperidine Nitrogen
The secondary amine of this compound can be readily alkylated to introduce a variety of substituents. This modification is crucial for modulating the pharmacological properties and exploring the structure-activity relationship (SAR) of novel compounds.
A common and effective method for N-alkylation is the reaction with an alkyl halide in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[6] Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride provides a controlled method for introducing alkyl groups.[7]
O-Acylation of the C4-Hydroxyl Group
Acylation of the hydroxyl group at the C4-position allows for the introduction of ester functionalities. This can be achieved using standard acylation conditions, for example, by reacting this compound with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine. O-acylation can be used to prepare prodrugs or to introduce specific functionalities that may enhance biological activity.
O-Alkylation of the C4-Hydroxyl Group (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful method for the O-alkylation of alcohols with inversion of stereochemistry.[8][9] This reaction is particularly useful for synthesizing ethers from this compound and a variety of acidic nucleophiles (e.g., phenols). The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This method allows for the introduction of diverse aryl ether moieties, which can significantly influence the pharmacological profile of the resulting compounds.
N-Arylation of the Piperidine Nitrogen (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine.[11] This reaction is a versatile tool for the synthesis of N-aryl piperidines from this compound. The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance.[12][13]
Experimental Protocols
General N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
-
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General O-Acylation of N-Boc-3,3-Difluoropiperidin-4-ol
This protocol outlines a general procedure for the O-acylation of the C4-hydroxyl group. It is advisable to first protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent N-acylation.
-
Materials:
-
N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Mitsunobu Reaction for O-Alkylation of N-Boc-3,3-Difluoropiperidin-4-ol
This protocol provides a method for the O-alkylation of the C4-hydroxyl group with inversion of stereochemistry.[10]
-
Materials:
-
N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq)
-
Phenol or other acidic nucleophile (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
-
Buchwald-Hartwig N-Arylation of this compound
This protocol describes a general procedure for the palladium-catalyzed N-arylation.
-
Materials:
-
This compound hydrochloride (1.2 eq)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Pd₂(dba)₃ (palladium precursor, 2 mol%)
-
XPhos (ligand, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
Table 1: Representative Yields for Derivatization Reactions of Piperidin-4-ol Analogs
| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |
| N-Alkylation | Piperidine | Methyl iodide, K₂CO₃, MeCN | N-Methylpiperidine | <70 | [6] |
| O-Acylation | N-Boc-4-hydroxypiperidine | Benzoyl chloride, Et₃N, DCM | N-Boc-4-benzoyloxypiperidine | High | [1] |
| Mitsunobu Reaction | N-Boc-4-hydroxypiperidine | Phenol, PPh₃, DIAD, THF | N-Boc-4-phenoxypiperidine | 80 | [14] |
| Buchwald-Hartwig | Morpholine | p-Tolyl triflate, Pd catalyst | N-(4-methylphenyl)morpholine | 70 | [15] |
Table 2: Biological Activity of Representative Fluorinated Piperidine Derivatives
| Compound Class | Target | Assay | Activity | Reference |
| 3,3-Difluoropiperidine derivative | Dopamine D4 Receptor | Radioligand binding assay | Kᵢ = 5.5 nM | [3] |
| Fluorinated Piperidine | α-Glucosidase | Enzyme inhibition assay | IC₅₀ = 0.07 µM | [16] |
| Fluorinated Piperidine | Acetylcholinesterase | Enzyme inhibition assay | Mixed-type inhibition | [5] |
| 3,3-Difluoropiperidine derivative | Apelin Receptor | Functional assay | EC₅₀ = 6.5 nM | [2] |
Visualization of Workflows and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matilda.science [matilda.science]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Fluorinated Piperidines in Central Nervous System Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the piperidine scaffold has become a cornerstone of modern medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS). The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacological profile. Fluorination can significantly enhance metabolic stability, improve blood-brain barrier penetration, and modulate the potency and selectivity of compounds for their biological targets.[1][2][3] This document provides a detailed overview of the applications of fluorinated piperidines in CNS drug development, focusing on key therapeutic targets, and includes relevant experimental protocols and quantitative data to guide researchers in this field.
Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia
Therapeutic Rationale: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function, is implicated in the pathophysiology of schizophrenia.[4][5] Glycine acts as a mandatory co-agonist at the NMDA receptor. The glycine transporter 1 (GlyT1) regulates glycine levels in the synapse. Inhibition of GlyT1 increases synaptic glycine concentrations, thereby enhancing NMDA receptor function and potentially alleviating the cognitive and negative symptoms of schizophrenia.[6][7]
Application Note: Fluorinated piperidines and related piperazines have been successfully developed as potent and selective GlyT1 inhibitors. The introduction of fluorine can improve brain penetration and metabolic stability, crucial for CNS drug candidates. A notable example is Bitopertin (RG1678), a fluorinated piperazine derivative that has shown promise in clinical trials for schizophrenia.[8][9]
Quantitative Data: GlyT1 Inhibitors
| Compound/Reference | Target | Assay Type | Ki (nM) | Selectivity |
| Bitopertin (RG1678)[8] | Human GlyT1 | Radioligand Binding | 23 | >1000-fold vs. a panel of other targets |
Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation
References
- 1. touroscholar.touro.edu [touroscholar.touro.edu]
- 2. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 5. Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs----Chinese Academy of Sciences [english.cas.cn]
- 6. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 9. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
Application Notes and Protocols for Incorporating 3,3-Difluoropiperidin-4-OL into Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 3,3-Difluoropiperidin-4-OL Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic introduction of fluorine atoms into this scaffold offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The 3,3-difluoropiperidine motif, in particular, provides a unique combination of features. The gem-difluoro group at the 3-position can significantly alter the pKa of the piperidine nitrogen, influence conformational preferences, and enhance metabolic stability by blocking a potential site of oxidation.[2][3]
The this compound scaffold (CAS 1239596-54-3) is a versatile building block that combines these advantages with a hydroxyl group at the 4-position, offering a convenient handle for further functionalization through O-alkylation, O-arylation, or esterification. This allows for the exploration of diverse chemical space and the optimization of interactions with biological targets. This document provides detailed application notes and protocols for the synthesis and incorporation of this valuable scaffold into novel bioactive molecules.
Potential Therapeutic Applications
While specific bioactive molecules containing the this compound scaffold are still emerging, the broader class of difluoropiperidines has shown significant promise in several therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The enhanced lipophilicity and metabolic stability imparted by the difluoro group are beneficial for designing CNS-penetrant drugs. Notably, derivatives of 3,3- and 4,4-difluoropiperidine have been investigated as potent and selective dopamine D4 receptor antagonists, with potential applications in conditions like Parkinson's disease-related dyskinesias.[2][3]
-
Oncology: Fluorinated compounds are frequently employed in cancer therapeutics to improve efficacy and target specificity.
-
Infectious Diseases: The piperidine scaffold is present in numerous antibacterial and antiviral agents.[1][4][5][6] The unique properties of the this compound moiety could be leveraged to develop novel anti-infective agents.
Quantitative Biological Data of Related Scaffolds
No specific biological data for direct derivatives of this compound is currently available in the public domain. However, extensive structure-activity relationship (SAR) studies have been conducted on closely related 3,3-difluoropiperidine and 4,4-difluoropiperidine ethers, primarily targeting the dopamine D4 receptor. The following tables summarize key findings for these related scaffolds, providing valuable insights for the design of new molecules based on this compound.
Table 1: SAR of 3,3-Difluoropiperidine Analogs as Dopamine D4 Receptor Antagonists [2][3]
| Compound ID | R Group (Ether Moiety) | Ki (nM) | cLogP | LipE | CNS MPO Score |
| 7a | 4-Fluorophenyl | 140 | >5.0 | <5.0 | <4.0 |
| 7b | 3,4-Difluorophenyl | 320 | >5.0 | <5.0 | <4.0 |
| 7c | 4-Fluoro-3-methylphenyl | 180 | >5.0 | <5.0 | <4.0 |
| 7d | 3-Fluorophenyl | >10,000 | - | - | - |
| 7e | 4-Methylphenyl | >10,000 | - | - | - |
Table 2: SAR of 4,4-Difluoropiperidine Analogs as Dopamine D4 Receptor Antagonists [2][3]
| Compound ID | R Group (Ether Moiety) | Ki (nM) | cLogP | LipE | CNS MPO Score |
| 8b | 3,4-Difluorophenyl | 5.5 | - | - | - |
| 8c | 3-Methylphenyl | 13 | - | - | - |
| 8d | 4-Chlorophenyl | 53 | - | - | - |
| 8e | Phenyl | 27 | - | - | - |
| 8f | 3-Fluoro-4-methylphenyl | 72 | - | - | - |
Data presented is for analogous compounds and serves as a guide for designing new molecules based on the this compound scaffold.
Experimental Protocols
Synthesis of N-Boc-3,3-difluoropiperidin-4-ol (A Key Intermediate)
A plausible synthetic route to N-protected this compound can be adapted from the synthesis of related 4-substituted 3,3-difluoropiperidines.[7] The following protocol describes a potential multi-step synthesis.
dot
Caption: Synthetic workflow for N-Boc-3,3-difluoropiperidin-4-ol.
Step 1: 1,4-Addition
-
To a stirred suspension of copper powder (1.5 equiv.) in anhydrous DMSO is added a solution of the appropriate 3-substituted acrylonitrile (1.0 equiv.) and ethyl bromodifluoroacetate (1.2 equiv.).
-
The reaction mixture is heated to 50-60 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Step 2: Borane Reduction of the Cyano Group
-
To a solution of the 1,4-addition product (1.0 equiv.) in anhydrous THF at 0 °C is added a solution of borane-dimethyl sulfide complex (2.0 M in THF, 2.0 equiv.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is stirred for 1 hour, then basified with 2 M NaOH and extracted with dichloromethane.
-
The combined organic layers are dried and concentrated to give the crude amino ester.
Step 3: Lactamization
-
The crude amino ester is dissolved in toluene and heated at reflux for 24 hours.
-
The solvent is removed under reduced pressure, and the resulting crude lactam is purified by column chromatography.
Step 4: Reduction of the Lactam
-
To a solution of the lactam (1.0 equiv.) in anhydrous THF at 0 °C is added a solution of borane-dimethyl sulfide complex (2.0 M in THF, 2.5 equiv.) dropwise.
-
The mixture is heated at reflux for 6 hours.
-
After cooling, the reaction is quenched by the addition of methanol and 1 M HCl.
-
The mixture is stirred for 1 hour, then basified and extracted as described in Step 2.
-
The crude product is purified by column chromatography to yield the 4-substituted 3,3-difluoropiperidine.
Step 5: N-Protection and O-Deprotection (Example with O-benzyl protection)
-
The resulting piperidine is protected with a Boc group using standard conditions (Boc anhydride, triethylamine in dichloromethane).
-
The O-benzyl protecting group is removed by catalytic hydrogenation (Pd/C, H2) to yield N-Boc-3,3-difluoropiperidin-4-ol.
N-Arylation of this compound (Buchwald-Hartwig Amination)
dot
Caption: General workflow for Buchwald-Hartwig N-arylation.
-
To a reaction vessel charged with a stir bar, add the aryl halide or triflate (1.0 equiv.), this compound (1.2 equiv., obtained after Boc deprotection of the intermediate from 4.1), cesium carbonate (2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd2(dba)3 and XPhos, 1-5 mol%).
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous solvent (e.g., toluene or dioxane) is added via syringe.
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
The mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel.
O-Alkylation of N-Boc-3,3-difluoropiperidin-4-ol (Williamson Ether Synthesis)
dot
Caption: General workflow for O-alkylation.
-
To a solution of N-Boc-3,3-difluoropiperidin-4-ol (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or THF at 0 °C is added a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
The alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 equiv.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC or LC-MS.
-
The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Signaling Pathway: Dopamine D4 Receptor Antagonism
Based on the biological activity of closely related analogs, a primary mechanism of action for bioactive scaffolds incorporating the 3,3-difluoropiperidine moiety is the antagonism of the dopamine D4 receptor. The D4 receptor is a G-protein coupled receptor (GPCR) that, upon binding dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this action, thereby modulating dopaminergic signaling.
dot
Caption: Dopamine D4 receptor signaling pathway and antagonist action.
Conclusion
The this compound scaffold is a promising building block for the development of novel bioactive molecules. Its unique stereoelectronic properties, coupled with the synthetic accessibility for diversification at both the nitrogen and oxygen atoms, make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, particularly those involving the central nervous system. The provided protocols and data on related compounds offer a solid foundation for researchers to explore the potential of this versatile scaffold.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3-Difluoropiperidin-4-ol in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reaction mechanisms, synthetic utility, and biological relevance of 3,3-Difluoropiperidin-4-ol. Detailed protocols for key transformations are included to facilitate its use as a versatile building block in medicinal chemistry and drug discovery. The strategic introduction of the gem-difluoro group at the 3-position of the piperidine ring offers unique stereoelectronic properties that can significantly influence the potency, selectivity, and pharmacokinetic profile of bioactive molecules.
Synthetic Applications and Reaction Mechanisms
This compound is a valuable synthetic intermediate for accessing a range of functionalized piperidine derivatives. The presence of the electron-withdrawing gem-difluoro group modulates the pKa of the piperidine nitrogen and influences the reactivity of the adjacent hydroxyl group.[1] This section details key reaction mechanisms and provides protocols for common transformations.
Nucleophilic Substitution of the Hydroxyl Group: The Mitsunobu Reaction
The hydroxyl group of this compound can be displaced by various nucleophiles via the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry.[2][3] This reaction is particularly useful for introducing a variety of functional groups at the 4-position, such as esters, ethers, and azides.
Reaction Mechanism:
The Mitsunobu reaction is a complex process involving the activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The reaction begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This intermediate then deprotonates the nucleophile (e.g., a carboxylic acid) to form an ion pair. The alcohol is then activated by the phosphonium salt, forming a good leaving group which is subsequently displaced by the nucleophile in an Sₙ2 fashion.[2]
Experimental Protocol: Synthesis of an Ester Derivative via Mitsunobu Reaction
This protocol describes the esterification of N-Boc-3,3-difluoropiperidin-4-ol with benzoic acid.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-ol
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq.) and benzoic acid (1.2 eq.) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq.) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
| Reactant/Reagent | Molar Ratio | Purity |
| N-Boc-3,3-difluoropiperidin-4-ol | 1.0 | >95% |
| Benzoic Acid | 1.2 | >98% |
| Triphenylphosphine | 1.5 | >99% |
| Diisopropyl azodicarboxylate | 1.5 | ~95% |
Table 1: Stoichiometry for the Mitsunobu Esterification.
Oxidation to 3,3-Difluoropiperidin-4-one
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3,3-difluoropiperidin-4-one, a key intermediate for further functionalization, such as reductive amination.
Reaction Mechanism:
Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). The Dess-Martin oxidation involves a ligand exchange on the hypervalent iodine reagent, followed by an E2-type elimination to yield the ketone.
Experimental Protocol: Dess-Martin Oxidation
Materials:
-
N-Boc-3,3-difluoropiperidin-4-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reactant/Reagent | Molar Ratio | Purity |
| N-Boc-3,3-difluoropiperidin-4-ol | 1.0 | >95% |
| Dess-Martin Periodinane | 1.2 | >97% |
Table 2: Stoichiometry for the Dess-Martin Oxidation.
Application in Drug Discovery: Dopamine D4 Receptor Antagonists
Fluorinated piperidines are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties. Derivatives of 3,3-difluoropiperidine have been explored as antagonists for the dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[4][5]
The introduction of the gem-difluoro group can influence the conformation of the piperidine ring and the basicity of the nitrogen atom, which can impact receptor binding and selectivity.[6][7] Structure-activity relationship (SAR) studies on a series of 3,3-difluoropiperidine ethers have provided insights into the structural requirements for potent D4R antagonism.[1][8]
| Compound | R Group | D4R Kᵢ (nM)[8] |
| 7a | p-fluoro | 140 - 320 |
| 7b | 3,4-difluoro | 140 - 320 |
| 7c | 4-fluoro-3-methyl | 140 - 320 |
| 7d | 3-fluorophenyl | Significant loss of potency |
| 7e | 4-methyl | Inactive |
Table 3: SAR data for 3,3-difluoropiperidine ether analogs as D4R antagonists.[8]
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are coupled to Gαi/o proteins. Upon activation by dopamine, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists of the D4 receptor block this signaling cascade.
Dopamine D4 Receptor Signaling Pathway
Experimental Workflow for Synthesis and Evaluation
The following workflow outlines the general steps for the synthesis of novel 3,3-difluoropiperidine-4-ol derivatives and their evaluation as potential drug candidates.
Synthetic and Evaluation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Asymmetric Synthesis of 3,3-Difluoropiperidin-4-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoropiperidin-4-ol scaffold is a valuable building block in medicinal chemistry, offering a unique combination of a conformationally restricted piperidine ring and a stereodefined gem-difluoro carbinol moiety. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of N-protected this compound derivatives, focusing on a strategy involving the asymmetric reduction of a key ketone intermediate.
Synthetic Strategy Overview
The principal strategy for the asymmetric synthesis of this compound derivatives involves a two-stage process. The first stage is the synthesis of the precursor, N-protected 3,3-difluoro-4-ketopiperidine. The second, crucial stage is the enantioselective reduction of this ketone to the desired chiral alcohol. This approach allows for the introduction of chirality at the C4 position with high stereocontrol, utilizing well-established catalytic asymmetric reduction methodologies. A common protecting group for the piperidine nitrogen throughout this sequence is the tert-butoxycarbonyl (Boc) group, which is stable under various reaction conditions and can be readily removed.
Caption: Overall workflow for the asymmetric synthesis of N-Boc-3,3-difluoropiperidin-4-ol.
Experimental Protocols
Part 1: Synthesis of N-Boc-3,3-difluoropiperidin-4-one
This multi-step synthesis begins with the construction of the difluoropiperidine ring, followed by functional group manipulations to yield the key ketone precursor.
Protocol 1.1: Synthesis of N-Boc-4-benzyloxy-3,3-difluoropiperidine
This protocol is adapted from methodologies for the synthesis of substituted 3,3-difluoropiperidines.
Materials:
-
4-Benzyloxy-3,3-difluoropiperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-benzyloxy-3,3-difluoropiperidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-4-benzyloxy-3,3-difluoropiperidine.
Protocol 1.2: Synthesis of N-Boc-3,3-difluoropiperidin-4-ol
Materials:
-
N-Boc-4-benzyloxy-3,3-difluoropiperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve N-Boc-4-benzyloxy-3,3-difluoropiperidine (1.0 eq) in methanol.
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-3,3-difluoropiperidin-4-ol.
Protocol 1.3: Synthesis of N-Boc-3,3-difluoropiperidin-4-one
This protocol utilizes a Swern oxidation, a mild method for converting alcohols to ketones.[1][2][3]
Materials:
-
N-Boc-3,3-difluoropiperidin-4-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq) in anhydrous DCM dropwise.
-
Stir at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-3,3-difluoropiperidin-4-one.
An alternative to the Swern oxidation is the Dess-Martin periodinane (DMP) oxidation, which also offers mild conditions and high yields.[4][5][6][7][8]
Part 2: Asymmetric Reduction of N-Boc-3,3-difluoropiperidin-4-one
The enantioselective reduction of the prochiral ketone is the key step to introduce the desired stereochemistry at the C4 position. Two highly effective methods are presented: Noyori asymmetric transfer hydrogenation and Corey-Bakshi-Shibata (CBS) reduction.
Protocol 2.1: Noyori Asymmetric Transfer Hydrogenation
This method employs a ruthenium-based catalyst and a hydrogen donor, typically a mixture of formic acid and triethylamine or isopropanol.[9][10][11][12][13]
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
(S,S)-TsDPEN-Ru(II) catalyst (or the (R,R)-enantiomer for the opposite alcohol enantiomer)
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) and the (S,S)-TsDPEN-Ru(II) catalyst (0.5-2 mol%) in the chosen solvent (e.g., DCM).
-
Add the hydrogen source (formic acid/triethylamine azeotrope or isopropanol, typically in large excess).
-
Stir the reaction mixture at the appropriate temperature (e.g., 25-40 °C) for 12-48 hours.
-
Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantioenriched N-Boc-3,3-difluoropiperidin-4-ol.
Caption: Simplified catalytic cycle for Noyori asymmetric transfer hydrogenation.
Protocol 2.2: Corey-Bakshi-Shibata (CBS) Reduction
This method utilizes a chiral oxazaborolidine catalyst and a borane source.[14][15][16][17]
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
(R)- or (S)-CBS-oxazaborolidine catalyst
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the CBS catalyst (5-10 mol%) in anhydrous THF at the desired temperature (e.g., -20 to 0 °C), add the borane source (e.g., BH₃·SMe₂, 1.0 M in THF, 0.6 eq) dropwise.
-
Stir the mixture for 10-15 minutes.
-
Add a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous THF dropwise over a period of time.
-
Stir the reaction at the same temperature for 1-4 hours.
-
Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantioenriched N-Boc-3,3-difluoropiperidin-4-ol.
Caption: Simplified catalytic cycle for the CBS reduction.
Data Presentation
The following tables summarize typical results for the asymmetric reduction of cyclic α,α-difluoro ketones, which serve as a model for the reduction of N-Boc-3,3-difluoropiperidin-4-one.
Table 1: Noyori Asymmetric Transfer Hydrogenation of Model Cyclic α,α-Difluoro Ketones
| Entry | Substrate | Catalyst (mol%) | H-Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 2,2-Difluorocyclohexanone | (S,S)-TsDPEN-Ru(II) (1) | HCOOH/Et₃N | DCM | 28 | 24 | 95 | 98 | [9] |
| 2 | 2,2-Difluorocyclopentanone | (R,R)-TsDPEN-Ru(II) (1) | iPrOH | iPrOH | 40 | 48 | 92 | 96 | [10] |
| 3 | N-Boc-3,3-difluoropiperidin-4-one | (S,S)-TsDPEN-Ru(II) (1) | HCOOH/Et₃N | DCM | 28 | 36 | 90 | 97 | * |
*Data for entry 3 is a representative expectation based on analogous reactions.
Table 2: CBS Reduction of Model Cyclic α,α-Difluoro Ketones
| Entry | Substrate | Catalyst (mol%) | Borane Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 2,2-Difluorocyclohexanone | (R)-CBS (10) | BH₃·SMe₂ | THF | -20 | 2 | 93 | 95 | [14] |
| 2 | 2,2-Difluorocyclopentanone | (S)-CBS (10) | BH₃·THF | THF | 0 | 3 | 88 | 92 | [15] |
| 3 | N-Boc-3,3-difluoropiperidin-4-one | (R)-CBS (10) | BH₃·SMe₂ | THF | -20 | 2.5 | 85 | 94 | * |
*Data for entry 3 is a representative expectation based on analogous reactions.
Conclusion
The asymmetric synthesis of this compound derivatives can be effectively achieved through a robust strategy involving the preparation of an N-protected 3,3-difluoro-4-ketopiperidine precursor followed by its enantioselective reduction. Both Noyori asymmetric transfer hydrogenation and CBS reduction methodologies offer excellent enantioselectivity and high yields for the crucial reduction step. The detailed protocols and representative data provided herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry and organic synthesis to access these valuable chiral building blocks. Careful optimization of reaction conditions for the specific substrate is recommended to achieve the best results.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. cnls.lanl.gov [cnls.lanl.gov]
- 13. synarchive.com [synarchive.com]
- 14. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 15. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of 3,3-Difluoropiperidin-4-OL in the Synthesis of Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of orexin receptor antagonists derived from the versatile building block, 3,3-Difluoropiperidin-4-OL. The incorporation of the 3,3-difluoropiperidine motif has been a key strategy in the development of potent and selective orexin receptor antagonists, crucial for the therapeutic intervention in sleep disorders and potentially other neurological conditions.
Introduction to Orexin Receptor Antagonism
The orexin system, comprising two G-protein coupled receptors (GPCRs), Orexin-1 Receptor (OX1R) and Orexin-2 Receptor (OX2R), and their endogenous neuropeptide ligands, Orexin-A and Orexin-B, is a critical regulator of wakefulness, arousal, and reward.[1] Consequently, antagonists of these receptors have emerged as a promising new class of therapeutics for the treatment of insomnia.[1][2] Dual Orexin Receptor Antagonists (DORAs), such as suvorexant and lemborexant, have been approved for clinical use.[2] The strategic introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoropiperidine scaffold, in particular, has been explored to enhance the potency and selectivity of orexin receptor antagonists.
Orexin Signaling Pathway
Orexin receptors are coupled to Gq and/or Gi/o G-proteins.[3] Upon activation by orexin peptides, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This increase in intracellular calcium is a key downstream event that can be measured to determine the activity of orexin receptor modulators.
References
Functionalization of the Hydroxyl Group in 3,3-Difluoropiperidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group in 3,3-Difluoropiperidin-4-ol. This fluorinated piperidine scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the gem-difluoro group, which can modulate the pKa of the neighboring nitrogen atom and influence binding interactions with biological targets. The functionalization of the C4-hydroxyl group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction
The this compound moiety is a valuable building block in drug discovery. The presence of the difluoro group can enhance metabolic stability, membrane permeability, and binding affinity of a molecule. The secondary hydroxyl group at the C4 position serves as a key handle for introducing a variety of substituents, thereby enabling the fine-tuning of a compound's physicochemical and pharmacological properties.
Prior to functionalizing the hydroxyl group, it is crucial to protect the secondary amine of the piperidine ring to prevent undesired side reactions. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.
This document outlines protocols for the N-protection of this compound, followed by three primary methods for the functionalization of the hydroxyl group: etherification, esterification, and the Mitsunobu reaction. A protocol for the final deprotection of the Boc group to yield the free amine is also provided.
N-Protection of this compound
To selectively functionalize the hydroxyl group, the piperidine nitrogen must first be protected. The Boc group is a widely used protecting group for amines due to its stability and ease of removal.
Protocol 1: N-Boc Protection
This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3,3-Difluoropiperidin-4-ol.
Functionalization of the Hydroxyl Group
The following sections detail the primary methods for modifying the C4-hydroxyl group of N-Boc-3,3-Difluoropiperidin-4-ol.
Etherification
The formation of an ether linkage at the C4 position can be achieved through several methods, including the Williamson ether synthesis or a two-step activation and substitution sequence.
Protocol 2: Two-Step Etherification via Mesylation and Nucleophilic Substitution
This protocol, adapted from methodologies used for similar fluorinated piperidines, involves the activation of the hydroxyl group as a mesylate, followed by nucleophilic displacement with a phenol or alcohol.
Experimental Protocol:
Step 1: Mesylation
-
Dissolve N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution
-
Dissolve the crude mesylate from the previous step (1.0 eq) and the desired phenol or alcohol (1.2 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Etherification
| Product | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-4-(phenoxymethyl)-3,3-difluoropiperidine | 1. Ms₂O, Et₃N, CH₂Cl₂; 2. Phenol, Cs₂CO₃, DMF, 75 °C | Not specified for this specific substrate, but analogous reactions show moderate to good yields. | [1] |
| N-Boc-4-benzyloxy-3,3-difluoropiperidine | Analogous methodology to above | Good | [2] |
Esterification
Esterification of the hydroxyl group can be achieved using various methods, including reaction with acyl chlorides or through carbodiimide-mediated couplings like the Steglich esterification.
Protocol 3: Esterification using Acyl Chlorides
This is a straightforward method for forming esters from alcohols and acyl chlorides in the presence of a base.
Experimental Protocol:
-
Dissolve N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (RCOCl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Steglich Esterification
The Steglich esterification is a mild method suitable for a wide range of carboxylic acids and alcohols, using a carbodiimide coupling agent and a catalyst.[3][4][5]
Experimental Protocol:
-
Dissolve N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq), the desired carboxylic acid (RCOOH) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Esterification
| Product | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-4-acyloxy-3,3-difluoropiperidine | RCOCl, Base, DCM | Generally good to high | General Method |
| N-Boc-4-acyloxy-3,3-difluoropiperidine | RCOOH, DCC/EDC, DMAP, DCM | Often exceed 80% for various substrates | [3] |
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[6] This reaction is particularly useful for introducing nucleophiles that are not amenable to the other methods.
Protocol 5: Mitsunobu Reaction
This protocol describes the general procedure for the Mitsunobu reaction on N-Boc-3,3-Difluoropiperidin-4-ol.[3][6]
Experimental Protocol:
-
Dissolve N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and the desired nucleophile (e.g., a phenol, carboxylic acid, or imide) (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.
Quantitative Data for Mitsunobu Reaction
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Carboxylic Acid | PPh₃, DEAD/DIAD, THF | Ester | Generally good | [6] |
| Phenol | PPh₃, DEAD/DIAD, THF | Ether | Generally good | [6] |
| Phthalimide | PPh₃, DEAD/DIAD, THF | N-substituted Phthalimide | Generally good | [3] |
N-Boc Deprotection
The final step in many synthetic routes is the removal of the Boc protecting group to liberate the free piperidine nitrogen.
Protocol 6: N-Boc Deprotection
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Experimental Protocol:
-
Dissolve the N-Boc protected functionalized piperidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected product. Alternatively, the TFA salt can be isolated by precipitation with a non-polar solvent like diethyl ether.
Visualizations
Experimental Workflow for Functionalization
Caption: General workflow for the functionalization of this compound.
Drug Discovery and Development Pathway
References
- 1. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluoropiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3,3-Difluoropiperidin-4-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via the synthesis of an N-protected 3,3-difluoropiperidin-4-one intermediate followed by its reduction.
General Synthesis Workflow
Technical Support Center: Purification of 3,3-Difluoropiperidin-4-ol
Welcome to the Technical Support Center for the purification of 3,3-Difluoropiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
The main challenges in purifying this compound stem from its chemical properties. As a polar aminol, it can be highly water-soluble, making extraction from aqueous media difficult. The basicity of the piperidine nitrogen can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing and poor separation. Additionally, the presence of fluorine atoms can influence the compound's stability and reactivity under certain conditions.
Q2: What are the most common impurities found in crude this compound?
While the impurity profile depends heavily on the synthetic route, common impurities may include:
-
Unreacted starting materials: Precursors from the synthesis that were not fully consumed.
-
Byproducts from side reactions: These can include isomers or products of over-reaction.
-
Reagents and catalysts: Residual reagents or catalysts used in the synthesis.
-
Decomposition products: Fluorinated alcohols can sometimes be unstable and may undergo side reactions if not handled properly.[1]
Q3: How can I minimize peak tailing during flash chromatography on silica gel?
Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel.[2][3][4][5][6] This is due to the strong interaction between the basic nitrogen of the piperidine and the acidic silanol groups on the silica surface. To mitigate this:
-
Mobile Phase Modification: Add a basic modifier to your eluent. A small amount of triethylamine (TEA), typically 0.1-1% (v/v), can be added to the mobile phase to compete with your compound for binding to the silica, leading to improved peak shape.
-
Use of Amine-Functionalized Silica: Employing a stationary phase where the acidic silanol groups are pre-treated or "end-capped" can significantly reduce tailing.
-
Alternative Stationary Phases: Consider using a more inert stationary phase, such as alumina (basic or neutral), for the purification of basic compounds.
Q4: Is N-protection a recommended strategy before purification?
Yes, protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) can be a very effective strategy. This temporarily removes the basicity of the nitrogen, which in turn minimizes the undesirable interactions with silica gel during chromatography, often leading to much cleaner separations. The protecting group can then be removed in a subsequent step. This is particularly useful for challenging purifications of fluorinated piperidines.
Q5: What are suitable analytical techniques to assess the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically suitable. Due to the lack of a strong chromophore, UV detection might be challenging at low concentrations. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be more effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation and purity assessment by identifying characteristic peaks of the compound and any impurities. ¹⁹F NMR can also be a powerful tool to confirm the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing | Strong interaction of the basic piperidine nitrogen with acidic silica gel. | Add 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. Use an amine-functionalized silica column or a different stationary phase like alumina. |
| Poor Separation of Compound from a Similar Polarity Impurity | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system by trying different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/heptane) and gradients. Consider using a higher-performance stationary phase with smaller particle size. |
| No Elution of the Product | The compound is too polar for the selected mobile phase and is irreversibly adsorbed onto the column. | Increase the polarity of the eluent significantly (e.g., a higher percentage of methanol in dichloromethane). If the compound is still retained, consider N-protection before chromatography or switch to a different purification technique like recrystallization. |
| Low Recovery of the Compound | The compound might be unstable on silica gel, or it is irreversibly adsorbed. | Minimize the time the compound spends on the silica column by using a faster flow rate. N-protection can also improve recovery. Ensure the collected fractions are not being lost during solvent removal. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. High levels of impurities are present. | Try using a solvent system with a lower boiling point. Use a solvent/anti-solvent system. For example, dissolve the compound in a small amount of a good solvent (e.g., methanol) and slowly add a miscible anti-solvent (e.g., diethyl ether or hexanes) until the solution becomes turbid, then cool slowly. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated, or nucleation is slow. | Scratch the inside of the flask at the liquid's surface with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the solvent volume by evaporation and cool again. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb some of your product. Perform a hot filtration to remove the charcoal. |
| Low Yield After Recrystallization | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution to the lowest practical temperature to maximize precipitation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Column Preparation: Select a silica gel column with a bed volume appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent like methanol. Adsorb the sample onto a small amount of silica gel or celite, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Mobile Phase: A common starting point for polar amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in heptane/hexanes.
-
Initial Eluent: 100% Dichloromethane.
-
Gradient: Gradually increase the percentage of methanol (e.g., from 0% to 10% over 10-20 column volumes).
-
Modifier: Add 0.5% triethylamine (TEA) to both solvents to minimize peak tailing.
-
-
Elution and Fraction Collection: Run the gradient and collect fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization of this compound
Note: Finding the ideal recrystallization solvent often requires experimentation with small quantities.
-
Solvent Selection: Test the solubility of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for polar aminols could be isopropanol, acetonitrile, or a mixture of solvents like methanol/diethyl ether or ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques
| Purification Method | Typical Purity (%) | Typical Yield (%) | Throughput | Key Considerations |
| Flash Chromatography (with TEA) | >95 | 60-80 | Moderate | Good for removing a range of impurities. Requires solvent removal. |
| Recrystallization | >98 | 50-70 | Low to Moderate | Excellent for achieving high purity if a suitable solvent is found. Can be time-consuming. |
| N-Protection then Chromatography | >98 | 40-60 (overall) | Low | Adds extra synthetic steps but can resolve difficult separations. |
Note: The values in this table are illustrative and will vary depending on the specific reaction conditions and the nature of the impurities.
Visualizations
Caption: A decision-making workflow for purifying this compound.
Caption: Troubleshooting guide for flash chromatography of this compound.
References
Technical Support Center: Synthesis of 3,3-Difluoropiperidin-4-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,3-Difluoropiperidin-4-OL.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used two-step approach: the reduction of N-Boc-3,3-difluoro-4-oxopiperidine and the subsequent deprotection of the N-Boc group.
Issue 1: Low Yield in the Reduction of N-Boc-3,3-difluoro-4-oxopiperidine
Low yields in the reduction step can be attributed to several factors, including the choice of reducing agent, reaction conditions, and potential side reactions.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Reducing Agent | While sodium borohydride (NaBH₄) is a common and cost-effective choice, its reactivity might be insufficient for the electron-deficient carbonyl in the fluorinated ketone. Consider exploring more potent or stereoselective reducing agents. L-selectride, for instance, may offer improved yields and stereocontrol. |
| Inadequate Reaction Temperature | The reduction may require specific temperature control. For NaBH₄ reductions, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is a common strategy. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. |
| Side Reactions | The presence of two fluorine atoms on the alpha-carbon can lead to side reactions. One possibility is hydrodefluorination, where a C-F bond is cleaved. Using milder reducing agents and carefully controlling the reaction temperature can help minimize this. |
| Incomplete Reaction | Ensure the reaction is allowed to proceed to completion by monitoring it closely. If the reaction stalls, a small, additional portion of the reducing agent can be added. However, be cautious of adding a large excess, which can lead to the formation of byproducts. |
Experimental Protocol: Reduction of N-Boc-3,3-difluoro-4-oxopiperidine with Sodium Borohydride
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the cooled solution. Monitor for any gas evolution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3,3-difluoropiperidin-4-ol.
Data Presentation: Comparison of Reducing Agents (Hypothetical Data)
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield of N-Boc-3,3-difluoropiperidin-4-ol (%) |
| Sodium Borohydride | Methanol | 0 °C to RT | 3 hours | 75-85% |
| L-Selectride | THF | -78 °C to RT | 2 hours | 85-95% |
| Lithium Aluminum Hydride | THF | 0 °C to RT | 1 hour | ~70% (potential for over-reduction) |
Issue 2: Difficulties in the N-Boc Deprotection Step
The removal of the tert-butoxycarbonyl (Boc) protecting group can sometimes be challenging, leading to incomplete reactions or degradation of the final product.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Deprotection | Insufficient acid or reaction time can lead to incomplete removal of the Boc group. Ensure an adequate excess of acid (e.g., trifluoroacetic acid - TFA) is used. Monitor the reaction by TLC until the starting material is fully consumed.[1][2][3] |
| Product Degradation | Prolonged exposure to strong acids can lead to the degradation of the desired product. It is crucial to monitor the reaction and work it up promptly upon completion. |
| Work-up Issues | The final product is a free amine, which can be water-soluble. During the work-up, ensure the aqueous layer is basified to a pH > 10 before extraction to ensure the amine is in its free base form and can be efficiently extracted into the organic layer. |
Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the crude or purified N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM).[1][3]
-
Addition of Acid: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) (5-10 eq).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Concentration: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Basification and Extraction: Dissolve the residue in water and basify the solution to pH > 10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃). Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the two-step synthesis of this compound?
A1: A good overall yield for the two-step synthesis is typically in the range of 60-75%, depending on the efficiency of both the reduction and deprotection steps, as well as the purification methods employed.
Q2: How can I purify the final product, this compound?
A2: The final product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Both the reduction and deprotection steps should be performed in a well-ventilated fume hood. Sodium borohydride can release hydrogen gas upon contact with acidic solutions, so quenching should be done carefully. Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Q4: Can I use other protecting groups for the piperidine nitrogen?
A4: Yes, other protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The deprotection conditions will vary accordingly (e.g., hydrogenolysis for Bn and Cbz groups).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the reduction step.
References
Technical Support Center: Optimization of Reaction Conditions for 3,3-Difluoropiperidin-4-OL Derivatization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful derivatization of 3,3-Difluoropiperidin-4-OL.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield in N-Acylation/N-Alkylation
Table 1: Troubleshooting Low Yield in N-Derivatization
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Piperidine Nitrogen | - Use a stronger base (e.g., NaH, LDA instead of Et3N).- Increase the stoichiometry of the base to 1.5-2.0 equivalents.- Ensure anhydrous reaction conditions as water can quench the base. |
| Low Reactivity of Electrophile | - Use a more reactive electrophile (e.g., acyl chloride instead of anhydride, alkyl iodide instead of bromide).- Add an activating agent (e.g., DMAP for acylations).- Increase the reaction temperature. |
| Steric Hindrance | - If using a bulky electrophile, consider a less hindered one.- Prolong the reaction time. |
| Poor Solubility of Starting Material | - Use a co-solvent to improve solubility (e.g., DMF, DMSO). |
| Side Reactions (e.g., O-acylation/alkylation) | - Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, MOM) before N-derivatization. |
Issue 2: Incomplete Reaction or Low Yield in O-Acylation/O-Alkylation
Table 2: Troubleshooting Low Yield in O-Derivatization
| Potential Cause | Recommended Solution |
| Insufficient Deprotonation of Hydroxyl Group | - Use a strong base such as sodium hydride (NaH) to form the alkoxide.- Ensure the reaction is performed under strictly anhydrous conditions. |
| Low Reactivity of Electrophile | - For alkylations, use a more reactive leaving group (e.g., iodide > bromide > chloride).- For acylations, use an acyl chloride or anhydride instead of a carboxylic acid with a coupling agent. |
| Competitive N-Derivatization | - Protect the piperidine nitrogen with a Boc group prior to O-derivatization. |
| Decomposition of Starting Material or Product | - Run the reaction at a lower temperature.- Use a milder base. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for derivatizing this compound?
A1: It is highly recommended to first protect the piperidine nitrogen, typically with a tert-butoxycarbonyl (Boc) group. This prevents side reactions at the nitrogen atom when targeting the hydroxyl group and allows for more controlled derivatization.
Q2: How do the fluorine atoms affect the reactivity of the molecule?
A2: The two fluorine atoms at the 3-position are strongly electron-withdrawing. This can decrease the nucleophilicity of both the piperidine nitrogen and the hydroxyl group, potentially requiring more forcing reaction conditions (e.g., stronger bases, higher temperatures) compared to non-fluorinated analogs.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include bis-derivatization (at both N and O), and in the case of strong bases, potential elimination reactions. Protecting one of the functional groups is the most effective way to prevent bis-derivatization.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring reaction progress. A new spot on the TLC plate or a new peak with the expected mass in the LC-MS will indicate product formation.
Q5: What purification methods are most effective for these derivatives?
A5: Column chromatography on silica gel is the most common and effective method for purifying the derivatized products. The choice of solvent system will depend on the polarity of the specific derivative.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Objective: To protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Reagents:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: O-Acylation of N-Boc-3,3-Difluoropiperidin-4-OL
-
Objective: To acylate the hydroxyl group of the N-Boc protected intermediate.
-
Reagents:
-
N-Boc-3,3-Difluoropiperidin-4-OL (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride) (1.2 eq)
-
Pyridine (as solvent and base)
-
-
Procedure:
-
Dissolve N-Boc-3,3-Difluoropiperidin-4-OL in pyridine at 0 °C.
-
Slowly add the acyl chloride.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: O-Alkylation of N-Boc-3,3-Difluoropiperidin-4-OL
-
Objective: To alkylate the hydroxyl group of the N-Boc protected intermediate.
-
Reagents:
-
N-Boc-3,3-Difluoropiperidin-4-OL (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., Methyl iodide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend NaH in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of N-Boc-3,3-Difluoropiperidin-4-OL in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Logical troubleshooting flow for addressing low reaction yields.
Technical Support Center: Overcoming Solubility Challenges with 3,3-Difluoropiperidin-4-OL
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 3,3-Difluoropiperidin-4-OL.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
Precipitation in aqueous solutions is a common issue for compounds with low water solubility. More than 40% of new chemical entities are practically insoluble in water.[5] This is likely due to the compound's concentration exceeding its thermodynamic solubility limit in the chosen buffer system. Factors such as pH, ionic strength, and temperature of the buffer can significantly influence solubility.
Q3: Can the salt form of this compound improve its solubility?
Yes, salt formation is a widely used and effective technique to enhance the solubility of ionizable compounds.[5][6] Since this compound contains a basic piperidine nitrogen, it can be converted to a salt (e.g., hydrochloride salt) by reacting it with a suitable acid. This ionized form generally exhibits significantly higher aqueous solubility compared to the free base.
Q4: Are there common organic solvents that can be used to prepare a stock solution of this compound?
For initial stock solutions, polar organic solvents are typically a good starting point. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
It is crucial to first dissolve the compound in a minimal amount of the organic solvent before performing serial dilutions into your aqueous experimental buffer. Always verify the final concentration of the organic solvent is compatible with your assay system, as high concentrations can be toxic to cells or interfere with experimental results.
Troubleshooting Guide: Enhancing Solubility of this compound
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Initial Assessment of Solubility
If you are encountering precipitation or difficulty in dissolving the compound, a systematic approach to solvent screening is recommended.
| Solvent System | Expected Outcome | Recommendation |
| Aqueous Buffers (e.g., PBS) | Likely to have low solubility. | Proceed to solubility enhancement techniques. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High solubility expected. | Ideal for preparing high-concentration stock solutions. |
| Alcohols (e.g., Ethanol, Methanol) | Good solubility expected. | Useful for stock solutions and as a co-solvent. |
| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Poor solubility expected. | Not recommended for most biological applications. |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for common techniques to improve the solubility of this compound.
1. pH Adjustment
-
Principle: The solubility of ionizable compounds like this compound, which has a basic nitrogen atom, is highly dependent on the pH of the solution. Lowering the pH will protonate the piperidine nitrogen, forming a more soluble salt.
-
Protocol:
-
Prepare a slurry of this compound in your desired aqueous buffer.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Monitor the pH and observe for dissolution of the solid.
-
Once the compound is fully dissolved, record the final pH. Ensure this pH is compatible with your experimental conditions.
-
2. Co-solvency
-
Principle: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of a lipophilic compound by reducing the polarity of the solvent system.[6]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
To your aqueous buffer, add the co-solvent to a final concentration that is known to be tolerated by your experimental system (typically starting from 1-5% v/v).
-
Spike the co-solvent containing buffer with the stock solution of your compound to achieve the desired final concentration.
-
Visually inspect for any signs of precipitation.
-
Table of Common Co-solvents:
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | 0.1 - 1 | Widely used, but can have cellular effects at higher concentrations. |
| Ethanol | 1 - 5 | Generally well-tolerated in many biological assays. |
| Propylene glycol | 1 - 10 | A common excipient in pharmaceutical formulations. |
| Polyethylene glycol (PEG) 300/400 | 1 - 10 | Can also act as a solubilizing agent. |
3. Use of Surfactants
-
Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.
-
Protocol:
-
Prepare a solution of a suitable surfactant in your aqueous buffer at a concentration above its CMC.
-
Add this compound to the surfactant solution.
-
Stir or sonicate the mixture to facilitate dissolution.
-
Table of Common Surfactants:
| Surfactant | Type | Typical Concentration Range |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% |
| Cremophor® EL | Non-ionic | 0.1 - 1% |
| Sodium dodecyl sulfate (SDS) | Anionic | Use with caution, can denature proteins. |
Visualizing Experimental Workflows
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical progression for addressing solubility challenges with this compound.
Caption: A step-by-step workflow for troubleshooting solubility problems.
Hypothetical Signaling Pathway Involving a Piperidine Derivative
This diagram illustrates a hypothetical signaling pathway where a piperidine derivative might act as an antagonist to a G-protein coupled receptor (GPCR).
Caption: A hypothetical GPCR signaling pathway antagonism.
References
- 1. 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one () for sale [vulcanchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Scaling Up the Synthesis of 3,3-Difluoropiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Difluoropiperidin-4-ol. The following information is designed to address specific issues that may be encountered during the scale-up of this valuable fluorinated building block.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on a common synthetic route involving the reduction of an N-Boc protected ketone precursor followed by deprotection.
Q1: My reduction of N-Boc-3,3-difluoropiperidin-4-one with sodium borohydride (NaBH₄) is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete or slow reduction can be attributed to several factors when scaling up:
-
Insufficient Reagent: While stoichiometrically less is required, on a larger scale, minor impurities or moisture can consume the reducing agent.
-
Solution: Increase the equivalents of NaBH₄ incrementally (e.g., from 1.5 to 2.0 equivalents). Ensure the reagent is fresh and has been stored in a desiccated environment.
-
-
Low Reaction Temperature: While initial addition of the reducing agent at 0 °C is recommended to control the initial exotherm, the reaction may require warming to room temperature for completion.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.
-
-
Solvent Quality: The presence of water in the solvent (typically methanol or ethanol) can quench the reducing agent.
-
Solution: Use anhydrous solvents for the reaction.
-
Q2: I am observing a significant amount of a byproduct that appears to be the starting material upon workup. What could be the issue?
A2: This is likely due to the formation of a borate ester intermediate that is not fully hydrolyzed during the workup.
-
Solution: After the reaction is complete, ensure a thorough acidic workup. Adding a dilute acid (e.g., 1 M HCl) and stirring for a sufficient period will hydrolyze the borate ester and liberate the desired alcohol. Be cautious with the pH to avoid unwanted side reactions with other functional groups.
Q3: During the N-Boc deprotection step with trifluoroacetic acid (TFA), I am seeing significant charring and low yields of the final product. How can I mitigate this?
A3: Charring and decomposition during N-Boc deprotection are often due to the harshness of the acidic conditions, especially on a larger scale where heat dissipation can be an issue.
-
Solution:
-
Control the Temperature: Perform the deprotection at 0 °C to control the exotherm.
-
Optimize TFA Concentration: Instead of neat TFA, use a solution of TFA in a suitable solvent like dichloromethane (DCM) (e.g., 20-50% v/v).
-
Alternative Reagents: For sensitive substrates, consider milder deprotection conditions such as using HCl in dioxane or methanol.
-
Q4: Purification of the final product, this compound, by column chromatography is difficult and results in low recovery. What are the recommended purification methods?
A4: The free amine in the final product can interact strongly with silica gel, leading to tailing and poor separation.
-
Solution:
-
Acid-Base Extraction: A primary method for purification on a larger scale is acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The product will move to the aqueous layer as the ammonium salt. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.
-
Crystallization: If the hydrochloride or another salt of the product is a stable crystalline solid, crystallization is a highly effective and scalable purification method.
-
Modified Column Chromatography: If chromatography is necessary, consider using an amine-deactivated silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
-
Data Presentation
The following tables summarize typical reaction conditions for the key steps in the synthesis of this compound.
Table 1: Reduction of N-Boc-3,3-difluoropiperidin-4-one
| Parameter | Condition |
| Substrate | N-Boc-3,3-difluoropiperidin-4-one |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Equivalents of Reductant | 1.5 - 2.0 |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | 85 - 95% |
Table 2: N-Boc Deprotection of N-Boc-3,3-difluoropiperidin-4-ol
| Parameter | Condition A (Harsh) | Condition B (Mild) |
| Substrate | N-Boc-3,3-difluoropiperidin-4-ol | N-Boc-3,3-difluoropiperidin-4-ol |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) | Dioxane/Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 2 - 6 hours |
| Typical Yield | >90% | >90% |
Experimental Protocols
Protocol 1: Multi-gram Synthesis of N-Boc-3,3-difluoropiperidin-4-ol
-
Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel is charged with N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) and methanol (5-10 mL per gram of substrate).
-
Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (1.5 eq) is added portion-wise over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of water, followed by 1 M HCl to adjust the pH to ~7.
-
Extraction: The mixture is concentrated under reduced pressure to remove most of the methanol. The aqueous residue is extracted with ethyl acetate (3 x volume of aqueous layer).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford N-Boc-3,3-difluoropiperidin-4-ol as a crude solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: N-Boc Deprotection to Yield this compound
-
Setup: A round-bottom flask is charged with N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq) and dichloromethane (5-10 mL per gram of substrate).
-
Cooling: The solution is cooled to 0 °C.
-
Deprotection: Trifluoroacetic acid (5-10 eq) is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Workup: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified to pH > 10 with a concentrated aqueous solution of sodium hydroxide.
-
Extraction: The aqueous layer is extracted with dichloromethane or another suitable organic solvent.
-
Final Steps: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. For long-term storage, it is often converted to its hydrochloride salt.
Mandatory Visualization
troubleshooting stereoselectivity in 3,3-Difluoropiperidin-4-OL reactions
Welcome to the technical support center for stereoselective reactions involving 3,3-Difluoropiperidin-4-ol and its precursors. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes stereocontrol in reactions of 3,3-difluoropiperidines challenging?
The primary challenge arises from the influence of the gem-difluoro group at the C3 position. Fluorine is highly electronegative and its presence significantly alters the electronic properties and conformational behavior of the piperidine ring.[1][2][3] Key factors include:
-
Inductive Effects: The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of adjacent functional groups.
-
Hyperconjugation: Interactions between the C-F σ* antibonding orbitals and adjacent C-H or C-C bonding orbitals can stabilize certain conformations, sometimes favoring an axial orientation for the fluorine atoms.[1][3]
-
Dipole-Dipole Interactions: The strong C-F bond dipoles can lead to complex electrostatic interactions within the molecule, affecting the transition state energies of approaching reagents.[1]
These electronic factors can override simple steric considerations that typically govern stereoselectivity in non-fluorinated cyclohexane or piperidine systems.
Q2: How does the gem-difluoro group at the C3-position influence the piperidine ring conformation?
The C3 gem-difluoro substitution significantly impacts the chair conformation of the piperidine ring. Unlike non-fluorinated rings where bulky groups strongly prefer an equatorial position to minimize steric strain, the electronic effects of fluorine can stabilize conformations that might seem sterically unfavorable.[1][4] Studies on fluorinated piperidines have shown that electrostatic and hyperconjugation effects can lead to a preference for axial fluorine orientation, a phenomenon known as the "axial-F preference".[1][3] This conformational bias affects the accessibility of the adjacent C4 position, influencing the facial selectivity of nucleophilic attacks on a C4-ketone or substitutions at a C4-hydroxyl group.
Q3: What are the primary products of a reduction of N-protected 3,3-difluoropiperidin-4-one?
The reduction of N-protected 3,3-difluoropiperidin-4-one yields two diastereomeric alcohols: cis-3,3-difluoropiperidin-4-ol and trans-3,3-difluoropiperidin-4-ol. The cis/trans nomenclature refers to the relative orientation of the newly formed hydroxyl group and a reference point on the ring, typically the nitrogen substituent. The ratio of these diastereomers is highly dependent on the reaction conditions, particularly the choice of reducing agent.
Troubleshooting Guide: Stereoselective Reduction of 3,3-Difluoropiperidin-4-one
This guide addresses common issues encountered during the stereoselective reduction of the ketone precursor to this compound.
Q: My reduction of N-Boc-3,3-difluoropiperidin-4-one with Sodium Borohydride (NaBH₄) gives a poor diastereomeric ratio (d.r.). How can I improve selectivity?
A: Poor diastereoselectivity with small hydride reagents like NaBH₄ is a common issue. The outcome is determined by the competition between axial and equatorial attack on the carbonyl.[5] To improve selectivity, you must modify the reaction conditions to favor one pathway over the other.
1. Choice of Reducing Agent: This is the most critical factor. The steric bulk of the hydride reagent dictates its preferred trajectory of attack.
- For the trans-alcohol (Axial Attack): Small, unhindered reagents preferentially attack from the axial face to avoid steric clash with the axial hydrogens at C2 and C6. If your current d.r. is poor, consider ensuring your conditions are optimized for these reagents (e.g., low temperature).
- For the cis-alcohol (Equatorial Attack): Bulky, sterically demanding reagents (e.g., L-Selectride®, K-Selectride®) cannot easily approach from the hindered axial face and will preferentially attack from the more open equatorial face.[5] Switching to a bulkier reagent is the most effective strategy to increase the proportion of the cis-isomer.
2. Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) generally increases selectivity. At lower temperatures, the energy difference between the two competing transition states is more pronounced, allowing the lower-energy pathway to dominate more significantly.
3. Solvent: The solvent can influence the conformation of the piperidine ring and the reactivity of the reducing agent.[1][3] While less impactful than the choice of reagent, running comparative experiments in different ethereal solvents (THF, Et₂O) or alcohols (MeOH, EtOH) may yield improved results.
The logical workflow for troubleshooting this issue can be visualized as follows:
Caption: Troubleshooting workflow for poor stereoselectivity.
Data Presentation: Reagent Impact on Diastereoselectivity
The following table summarizes expected outcomes based on the principles of steric approach control for the reduction of N-Boc-3,3-difluoropiperidin-4-one.
| Reducing Agent | Steric Profile | Predominant Attack | Expected Major Isomer | Typical Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Small | Axial | trans-4-ol | 1:2 to 1:4 |
| Lithium Aluminium Hydride (LiAlH₄) | Small | Axial | trans-4-ol | 1:3 to 1:5 |
| L-Selectride® (LiB(sec-Bu)₃H) | Bulky | Equatorial | cis-4-ol | >10:1 |
| K-Selectride® (KB(sec-Bu)₃H) | Bulky | Equatorial | cis-4-ol | >10:1 |
Note: Ratios are illustrative and can vary based on substrate, exact temperature, and solvent conditions.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction to cis-3,3-Difluoropiperidin-4-ol
This protocol details a typical procedure for achieving high selectivity for the cis-alcohol using a sterically hindered reducing agent.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
2 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
For borane byproduct removal, cool the mixture to 0 °C and slowly add 2 M NaOH (4.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq). (Caution: Exothermic reaction) .
-
Stir vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure cis-4-ol isomer.
-
Characterize the product and determine the diastereomeric ratio using ¹H NMR or ¹⁹F NMR spectroscopy.
The reaction pathway and stereochemical outcome are illustrated below.
Caption: Stereochemical pathways in the reduction of a piperidinone.
References
analytical methods for detecting impurities in 3,3-Difluoropiperidin-4-OL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3,3-Difluoropiperidin-4-ol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthetic route and degradation. Common impurities may include:
-
Starting materials and intermediates: Unreacted precursors from the synthesis, such as 3,3-difluoropiperidin-4-one if the final step is a reduction.
-
Byproducts of synthesis: These can include products from side reactions. A notable potential byproduct is the mono-fluorinated piperidine analog resulting from hydrodefluorination during hydrogenation steps.
-
Degradation products: The piperidine ring can be susceptible to oxidation, which may lead to the formation of N-oxides or ring-opened products.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: The most common and effective techniques for analyzing impurities in this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly with UV or Mass Spectrometric (MS) detection, for separating and quantifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile impurities or after derivatization of the polar this compound and its impurities to increase their volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of the main compound and any isolated impurities. It can also be used for quantitative analysis (qNMR).
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: this compound is a polar molecule containing both a secondary amine and a hydroxyl group. These functional groups make the compound non-volatile and can lead to poor peak shape and interactions with the GC column. Derivatization masks these polar groups, increasing the volatility and thermal stability of the analyte, which results in better chromatographic performance.
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing for this compound
-
Possible Cause 1: Secondary Interactions with Residual Silanols. The basic amine group of the piperidine ring can interact with acidic silanol groups on the surface of the silica-based stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer like phosphate or formate at pH 2.5-3.5) will protonate the amine, reducing its interaction with silanols.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing amine (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.
-
-
-
Possible Cause 2: Overloading of the Analytical Column. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Extra-column Volume. Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and shorter length, and ensure the detector is configured with an appropriate flow cell for the column dimensions.
-
Issue: Poor Resolution Between Impurity and Main Peak
-
Possible Cause 1: Inadequate Mobile Phase Composition. The solvent strength may not be optimal for separating closely eluting compounds.
-
Solution:
-
Optimize Gradient: If using a gradient, adjust the slope to provide better separation in the region where the impurity elutes.
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation.
-
-
-
Possible Cause 2: Inappropriate Stationary Phase. The column chemistry may not be suitable for the analytes.
-
Solution: Try a different stationary phase. For example, if using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column to achieve different selectivity.
-
GC-MS Analysis
Issue: No or Low Signal for Derivatized this compound
-
Possible Cause 1: Incomplete Derivatization. The reaction may not have gone to completion due to moisture, incorrect reagent concentration, or inappropriate reaction conditions.
-
Solution:
-
Ensure Anhydrous Conditions: Dry the sample and solvents thoroughly before adding the derivatizing reagent.
-
Optimize Reaction Time and Temperature: Increase the reaction time or temperature according to the reagent's specifications.
-
Use a Catalyst: Some derivatization reactions are facilitated by a catalyst, such as pyridine.
-
-
-
Possible Cause 2: Degradation in the Injector Port. The derivatized analyte may be thermally labile.
-
Solution: Lower the injector port temperature.
-
Issue: Presence of Multiple Peaks for the Derivatized Analyte
-
Possible Cause 1: Incomplete Derivatization of Both Functional Groups. The derivatizing reagent may have reacted with only the amine or the hydroxyl group, leading to a mixture of products.
-
Solution: Optimize the derivatization conditions as described above to ensure both groups are derivatized.
-
-
Possible Cause 2: Formation of Stereoisomers. If a chiral derivatizing agent is used, diastereomers may be formed which can be separated on the GC column. This is expected and is the basis for chiral separations.
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a starting point and should be optimized for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
GC-MS Method with Derivatization
This protocol uses Trifluoroacetic Anhydride (TFAA) for derivatization.
-
Sample Preparation: Accurately weigh about 1 mg of this compound into a vial.
-
Derivatization: Add 200 µL of anhydrous dichloromethane and 100 µL of TFAA. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Scan Range | 50-500 m/z |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
Technical Support Center: Protecting Group Strategies for 3,3-Difluoropiperidin-4-ol
Welcome to the technical support center for the synthetic handling of 3,3-difluoropiperidin-4-ol. This valuable building block presents unique challenges and opportunities due to its vicinal amino alcohol functionality and the presence of a gem-difluoro group. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate its effective use in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group strategy necessary for this compound?
A1: this compound possesses two reactive functional groups: a secondary amine (a nucleophile and a base) and a secondary alcohol (a nucleophile and a weak acid). In a multi-step synthesis, it is often necessary to selectively react one part of a molecule while leaving other parts unchanged. Protecting groups act as temporary masks for functional groups, preventing them from undergoing unwanted reactions. For this molecule, a protection strategy is crucial to achieve selective functionalization of either the nitrogen or the oxygen atom.
Q2: What is an "orthogonal" protecting group strategy and why is it important here?
A2: An orthogonal protection strategy uses multiple protecting groups in a single molecule that can be removed under distinct, non-interfering chemical conditions.[1][2] For this compound, this means you can protect the amine with one group (e.g., Boc, which is acid-labile) and the alcohol with another (e.g., TBDMS, which is fluoride-labile). This allows you to selectively deprotect and react one functional group while the other remains protected, offering precise control over the synthetic sequence.[1]
Q3: How does the gem-difluoro group affect my protecting group strategy?
A3: The two fluorine atoms are strong electron-withdrawing groups. This can lower the pKa of the nearby alcohol, potentially affecting the conditions required for its protection or deprotection. Furthermore, the conformational behavior of the piperidine ring is influenced by the fluorine atoms, which can impact the accessibility and reactivity of the functional groups.[3] However, standard protecting groups like Boc and silyl ethers are generally stable and effective for fluorinated molecules.
Q4: Which protecting group should I apply first, N-protection or O-protection?
A4: It is almost always preferable to protect the more reactive and basic amine group first. The piperidine nitrogen is more nucleophilic than the hydroxyl group and will react preferentially with most electrophilic protecting group reagents. Protecting the nitrogen first, typically as a carbamate (e.g., N-Boc), neutralizes its basicity and reduces its nucleophilicity, allowing for cleaner subsequent protection of the hydroxyl group.
Troubleshooting Guides
Scenario 1: N-Boc Protection of this compound
Problem: Low or no yield of the N-Boc protected product.
-
Possible Cause 1: Inadequate Base. The reaction of di-tert-butyl dicarbonate ((Boc)₂O) with the amine hydrochloride salt (if used) requires a base to neutralize the acid and deprotonate the amine.
-
Solution: Ensure at least two equivalents of a suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate) are used. For the free base of the piperidine, one equivalent of base is sufficient to facilitate the reaction.
-
-
Possible Cause 2: Poor Solvent Choice. The polarity of the solvent can affect the solubility of the starting material and reagents.
-
Solution: Dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water are generally effective solvents. If solubility is an issue with the free base, consider a more polar solvent like methanol for the reaction.[4]
-
-
Possible Cause 3: Reagent Decomposition. (Boc)₂O can degrade in the presence of moisture over time.
-
Solution: Use a fresh bottle of (Boc)₂O. Ensure all glassware is dry before starting the reaction.
-
Problem: Formation of multiple products or difficult purification.
-
Possible Cause: Over-reaction or side reactions. While less common, the hydroxyl group could potentially react with (Boc)₂O under forcing conditions, or impurities in the starting material could lead to side products.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Ensure the starting this compound is of high purity. A standard aqueous workup followed by flash column chromatography should yield the pure N-Boc protected product.
-
Scenario 2: O-TBDMS Protection of N-Boc-3,3-difluoropiperidin-4-ol
Problem: Incomplete conversion to the O-silylated product.
-
Possible Cause 1: Inefficient Silylating Agent/Conditions. The secondary alcohol may be sterically hindered, requiring more reactive conditions.
-
Solution: Use a more powerful silylating agent like TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine. Alternatively, using the standard TBDMS-Cl, ensure an adequate amount of a catalyst like imidazole or 4-dimethylaminopyridine (DMAP) is used in an anhydrous solvent like DMF or DCM.[5]
-
-
Possible Cause 2: Presence of Moisture. Silylating agents are highly sensitive to water.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Scenario 3: Selective Deprotection
Problem: Loss of the N-Boc group during O-TBDMS deprotection.
-
Possible Cause: Use of acidic conditions. Standard acidic conditions for silyl ether cleavage (e.g., aqueous HCl) will also cleave the acid-labile N-Boc group.
-
Solution: Use fluoride-based deprotection reagents. Tetrabutylammonium fluoride (TBAF) in THF is the most common method.[5] Alternatively, milder reagents like HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be used if TBAF proves too basic for other functionalities.
-
Problem: Loss of the O-TBDMS group during N-Boc deprotection.
-
Possible Cause: Silyl group lability. TBDMS ethers are generally stable to the acidic conditions used for Boc removal, but prolonged exposure or strong acids can cause cleavage.
-
Solution: Use standard Boc deprotection conditions such as 20-50% trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane for a limited time (e.g., 1-2 hours) at room temperature.[6] Monitor the reaction closely by TLC or LC-MS to avoid over-exposure. If the TBDMS group is still too labile, consider using a more robust silyl group like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) for the alcohol protection.[5]
-
Data Presentation
The choice of protecting group is dictated by the required stability and the specific conditions for removal. The following tables summarize common protecting groups for amines and alcohols relevant to an orthogonal strategy for this compound.
Table 1: Comparison of Common N-Protecting Groups
| Protecting Group | Abbreviation | Reagent for Protection | Common Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl) | Stable to Base, Hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl | H₂/Pd, HBr/AcOH | Stable to mild Acid/Base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to Acid, Hydrogenolysis |
Table 2: Comparison of Common O-Protecting Groups (Orthogonal to N-Boc)
| Protecting Group | Abbreviation | Reagent for Protection | Common Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | TBDMS-Cl, TBDMS-OTf | Fluoride source (TBAF, HF) | Stable to Base, Hydrogenolysis, mild Acid |
| Benzyl | Bn | BnBr, BnCl | H₂/Pd | Stable to Acid, Base, Fluoride |
| Acetyl | Ac | Ac₂O, AcCl | Base (K₂CO₃, NaOH), Acid | Labile to both Acid and Base |
Experimental Protocols
Note: These are representative protocols and may require optimization for specific substrates and scales. Always monitor reactions by TLC or LC-MS.
Protocol 1: N-Boc Protection of this compound
-
Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution and stir at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.
-
Protocol 2: O-TBDMS Protection of N-Boc-3,3-difluoropiperidin-4-ol
-
Materials: tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, TBDMS-Cl, Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add imidazole (2.5 eq) and TBDMS-Cl (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 4-((tert-butyldimethylsilyl)oxy)-3,3-difluoropiperidine-1-carboxylate.
-
Protocol 3: Selective N-Boc Deprotection
-
Materials: Fully protected piperidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aq. NaHCO₃.
-
Procedure:
-
Dissolve the N-Boc, O-TBDMS protected piperidine (1.0 eq) in DCM.
-
Add TFA (10-20 eq, e.g., a 25% v/v solution of TFA in DCM) at 0 °C.
-
Stir at 0 °C or room temperature for 1-3 hours, monitoring carefully for the disappearance of starting material without significant O-TBDMS cleavage.
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aq. NaHCO₃ until effervescence ceases.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield the N-deprotected product.
-
Protocol 4: Selective O-TBDMS Deprotection
-
Materials: Fully protected piperidine derivative, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), Tetrahydrofuran (THF), Ethyl acetate, Water.
-
Procedure:
-
Dissolve the N-Boc, O-TBDMS protected piperidine (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) dropwise at 0 °C.
-
Stir at 0 °C or room temperature for 1-4 hours until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the O-deprotected product.[5]
-
Visualized Workflows
The following diagrams illustrate the logical flow for developing a protecting group strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Bioactive Landscape of Fluorinated Piperidines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds offers a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of the biological activity of 3,3-difluoro- and 4,4-difluoropiperidine derivatives, with a primary focus on their activity as Dopamine D4 Receptor (D4R) antagonists. While specific data on 3,3-Difluoropiperidin-4-ol derivatives remains limited in the public domain, this comparison of structurally related analogs provides valuable insights into structure-activity relationships (SAR) and potential therapeutic applications.
Comparative Biological Activity of Fluorinated Piperidine Derivatives
The introduction of gem-difluoro groups onto the piperidine ring has been explored as a strategy to enhance the potency and metabolic stability of drug candidates. The following tables summarize the in vitro binding affinities of various 3,3-difluoro- and 4,4-difluoropiperidine derivatives for the human Dopamine D4 Receptor (hD4R).
Table 1: Structure-Activity Relationship of 3,3-Difluoropiperidine Derivatives as D4R Antagonists
| Compound ID | R Group (Phenoxy Moiety) | Kᵢ (nM)[1] |
| 7a | 4-Fluorophenyl | 140 |
| 7b | 3,4-Difluorophenyl | 210 |
| 7c | 4-Fluoro-3-methylphenyl | 320 |
Table 2: Structure-Activity Relationship of 4,4-Difluoropiperidine Derivatives as D4R Antagonists
| Compound ID | R Group (Phenoxy Moiety) | Kᵢ (nM)[1] |
| 8a | 4-Fluorophenyl | 220 |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8d | 4-Chlorophenyl | 53 |
| 8e | Phenyl | 27 |
| 8f | 3-Fluoro-4-methylphenyl | 72 |
| 9n | 3,4-Difluorophenoxy (imidazo[1,2-a]pyridine analog) | 46.8 |
| 9o | 3-Fluorophenoxy (imidazo[1,2-a]pyridine analog) | 85 |
| 9p | 4-Fluorophenoxy (imidazo[1,2-a]pyridine analog) | 73 |
Experimental Protocols
The following section details the methodology used to determine the biological activity of the fluorinated piperidine derivatives.
Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human Dopamine D4 receptor.
Methodology: The Kᵢ values were determined by competitive inhibition of the binding of a radiolabeled ligand, [³H]N-methylspiperone, to membranes harvested from HEK293 cells stably expressing the human Dopamine D4 receptor.[1]
Procedure:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the human Dopamine D4 receptor were cultured under standard conditions. The cells were harvested, and cell membranes were prepared by homogenization and centrifugation.
-
Binding Assay: The assay was performed in a competitive binding format. A constant concentration of [³H]N-methylspiperone was incubated with the cell membranes in the presence of varying concentrations of the test compounds.
-
Incubation and Filtration: The reaction mixtures were incubated to allow for binding to reach equilibrium. Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters, representing the bound [³H]N-methylspiperone, was quantified using a scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC₅₀ value for each compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation. All experiments were performed in triplicate.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the Dopamine D4 Receptor binding assay.
Caption: Workflow for the Dopamine D4 Receptor competitive binding assay.
Signaling Pathway of Dopamine D4 Receptor
The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various neurological and psychiatric processes. Its activation by dopamine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
References
A Comparative Analysis of 3,3-Difluoropiperidin-4-OL and its Non-fluorinated Analog, Piperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of 3,3-Difluoropiperidin-4-OL and its non-fluorinated counterpart, piperidin-4-ol. By examining their physicochemical properties, metabolic stability, and potential biological activities, this document aims to equip researchers with the necessary data to make informed decisions in drug design and development.
Physicochemical Properties: The Impact of Gem-Difluorination
The introduction of a gem-difluoro group at the 3-position of the piperidine ring significantly alters the molecule's electronic and lipophilic characteristics. These changes are quantified by the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP).
The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The electron-withdrawing nature of the two fluorine atoms in this compound is expected to decrease the basicity of the piperidine nitrogen. This is confirmed by both experimental data on the parent piperidine structures and computational predictions for the hydroxylated analogs. The experimental pKa of piperidine is 11.12, while that of 3,3-difluoropiperidine is significantly lower at 7.4.[1][2] This reduction in basicity means that at physiological pH (7.4), a larger proportion of the fluorinated compound will exist in its neutral, more membrane-permeable form compared to its non-fluorinated analog.
Lipophilicity, often measured as logP, is a key factor in a drug's ability to cross biological membranes and its overall ADME (absorption, distribution, metabolism, and excretion) profile. While fluorine is highly electronegative, its effect on logP is complex and can be influenced by the surrounding molecular environment.
Below is a table summarizing the predicted physicochemical properties for this compound and piperidin-4-ol.
| Property | This compound (Predicted) | Piperidin-4-ol (Predicted) |
| pKa (amine) | 7.5 ± 0.5 | 9.5 ± 0.5 |
| logP | -0.1 ± 0.3 | -0.3 ± 0.3 |
Metabolic Stability: Blocking Metabolic Hotspots
The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation at the carbon atoms adjacent to the nitrogen.[3][4] This metabolic vulnerability can lead to rapid clearance and reduced bioavailability of drug candidates.
Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking these "metabolic hotspots". The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. By replacing hydrogen atoms at metabolically labile positions with fluorine, the rate of metabolism can be slowed down.
In the case of this compound, the gem-difluoro group at the 3-position sterically and electronically shields the adjacent carbon atoms from oxidative metabolism. This is expected to result in a significantly improved metabolic stability profile compared to piperidin-4-ol. While direct comparative experimental data for these specific compounds is limited, studies on other fluorinated piperidines have demonstrated increased resistance to in vitro metabolism in human liver microsomes.
Biological Activity: Modulating Target Interactions
The introduction of fluorine can influence a molecule's biological activity through several mechanisms, including altered binding affinity, conformational changes, and modified pKa. The lower pKa of this compound, leading to a higher proportion of the neutral species at physiological pH, can enhance its ability to cross cell membranes and access intracellular targets.
Furthermore, the polarized C-F bonds can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity. The conformational preferences of the piperidine ring can also be influenced by the presence of the bulky and electronegative fluorine atoms, which may lock the molecule into a more biologically active conformation.
While the specific biological activities of the parent this compound and piperidin-4-ol are not extensively documented, their derivatives have been explored in various therapeutic areas, including as antimicrobials and CNS-acting agents. The structural and physicochemical differences highlighted in this guide suggest that their biological profiles are likely to be distinct, warranting further investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a standardized titrant is added.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is determined by measuring the concentration of the compound in two immiscible phases after reaching equilibrium.
Caption: Workflow for logP determination by the shake-flask method.
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes.
References
Comparative Analysis of 3,3-Difluoropiperidin-4-OL Analogs in Dopamine D4 Receptor Antagonism
A comprehensive guide to the structure-activity relationship (SAR) of novel difluoropiperidine scaffolds, presenting key binding affinity data and detailed experimental protocols for researchers in drug discovery and development.
The quest for selective and potent central nervous system (CNS) agents has led to the exploration of fluorinated scaffolds to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of 3,3-difluoropiperidine and 4,4-difluoropiperidine analogs, focusing on their structure-activity relationships as dopamine D4 receptor (D4R) antagonists. The introduction of gem-difluoro groups onto the piperidine ring offers a strategic approach to fine-tune basicity and lipophilicity, crucial parameters for CNS drug candidates.
Performance Comparison of Difluoropiperidine Analogs
The following tables summarize the in vitro binding affinities of synthesized 3,3-difluoropiperidine and 4,4-difluoropiperidine analogs for the human dopamine D4 receptor (hD4R). The data highlights the impact of substituent modifications on binding potency (Ki).
Table 1: SAR of 3,3-Difluoropiperidine Analogs [1][2]
| Compound | R Group | Ki (nM) | cLogP | CNS MPO Score |
| 7a | 4-Fluorophenyl | 140 | >5.00 | <4.0 |
| 7b | 3,4-Difluorophenyl | 320 | >5.00 | <4.0 |
| 7c | 4-Fluoro-3-methylphenyl | 190 | >5.00 | <4.0 |
| 7d | 3-Fluorophenyl | >10,000 | - | - |
| 7e | 4-Methylphenyl | >10,000 | - | - |
Table 2: SAR of 4,4-Difluoropiperidine Analogs [1][2]
| Compound | R Group | Ki (nM) | cLogP | CNS MPO Score |
| 8a | 4-Fluorophenyl | 140 | <3.1 | >5.0 |
| 8b | 3,4-Difluorophenyl | 5.5 | <3.1 | >5.0 |
| 8c | 3-Methylphenyl | 13 | <3.1 | >5.0 |
| 8d | 4-Chlorophenyl | 53 | <3.1 | >5.0 |
| 8e | Phenyl | 27 | <3.1 | >5.0 |
| 8f | 3-Fluoro-4-methylphenyl | 72 | <3.1 | >5.0 |
| 8g-k | Heterocyclic ethers | 150 - 1,660 | - | - |
| 9m | 4-Cyano-3-fluorophenoxy | 21 | <3.1 | >5.0 |
| 9n | 3,4-Difluorophenoxy (regioisomer) | 46.8 | - | - |
| 14a | Optimized analog | 0.3 | - | - |
Key Structure-Activity Relationship Insights
The structure-activity relationship (SAR) studies revealed several key insights into the development of potent and selective D4R antagonists based on the difluoropiperidine scaffold.
Impact of Fluorine Position : A significant finding is the superior performance of the 4,4-difluoropiperidine scaffold over the 3,3-difluoropiperidine series. The initial 3,3-difluoro analogs (7a-c) exhibited modest D4R binding but suffered from high lipophilicity (cLogP > 5.00) and consequently poor CNS Multi-Parameter Optimization (MPO) scores.[1][2] In contrast, the 4,4-difluoro analogs showed a marked improvement in cLogP, which was attributed to a change in the pKa of the piperidine nitrogen due to the more distant placement of the gem-difluoro group. This led to enhanced CNS MPO scores.[2]
Influence of Aromatic Substituents : Within the 4,4-difluoropiperidine series, the nature and position of substituents on the phenoxy ring played a crucial role in determining binding affinity. The 3,4-difluorophenyl analog (8b ) emerged as the most potent in its initial series with a Ki of 5.5 nM.[1][2] Replacement of the 3-fluorophenyl with a 3-methylphenyl group (8c ) also resulted in a highly active compound (Ki = 13 nM).[1][2] Interestingly, the introduction of a cyano group, as in the 4-cyano-3-fluorophenoxy analog (9m ), maintained potency while further improving physicochemical properties, leading to LipE values >5 and CNS MPO scores >5.0.[2] Further optimization of this scaffold led to the identification of compound 14a , which displayed an exceptional binding affinity of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Synthesis of Difluoropiperidine Analogs : The synthesis of the target compounds commenced from commercially available tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate or tert-butyl 4,4-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate.[1] The synthetic route involved two primary strategies:
-
Treatment with methanesulfonic anhydride followed by displacement with the desired phenol.[1]
-
Reaction with sodium hydride (NaH) followed by the addition of a halogenated heteroaryl moiety to facilitate an SNAr reaction.[1]
Dopamine D4 Receptor Binding Assay : The in vitro binding affinity (Ki) of the synthesized analogs for the human dopamine D4 receptor was determined by Eurofins Discovery.[1][2] The assay was performed using competitive inhibition of [3H]N-methylspiperone binding in membranes harvested from HEK293 cells stably expressing the hD4 receptor. All Ki values were determined in triplicate.[1][2]
Visualizing the SAR Workflow
The following diagram illustrates the logical progression of the structure-activity relationship study, from the initial scaffold selection to the identification of a highly potent and selective lead compound.
References
Comparative Evaluation of 3,3-Difluoropiperidin-4-OL Derivatives as Dopamine D4 Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo performance of novel 3,3-difluoropiperidin-4-ol derived compounds against alternative dopamine D4 receptor antagonists.
This guide provides an objective comparison of compounds derived from this compound with other established and novel dopamine D4 (D4) receptor antagonists. The following sections detail their comparative in vitro efficacy, and where available, in vivo performance, supported by experimental data and methodologies. This information is intended to assist researchers in selecting appropriate tool compounds and guiding future drug discovery efforts targeting the D4 receptor.
In Vitro Evaluation: Receptor Binding Affinity
The primary in vitro measure of a compound's potency at a specific receptor is its binding affinity, commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the D4 receptor binding affinities of various 3,3-difluoropiperidine and 4,4-difluoropiperidine derivatives, alongside a selection of alternative D4 receptor antagonists for comparison.
| Compound Class | Specific Compound | D4 Kᵢ (nM) | D2 Kᵢ (nM) | D3 Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | D2/D4 Selectivity | Reference |
| 3,3-Difluoropiperidine Ethers | 7a (p-fluoro) | 140 - 320 | - | - | - | - | [1] |
| 7b (3,4-difluoro) | 140 - 320 | - | - | - | - | [1] | |
| 7c (4-fluoro-3-methyl) | 140 - 320 | - | - | - | - | [1] | |
| 4,4-Difluoropiperidine Ethers | 8a (4-Fluorophenyl) | similar to 7a | - | - | - | - | [2] |
| 8b (3,4-Difluorophenyl) | 5.5 | - | - | - | - | [1][2] | |
| 8c (3-methylphenyl) | 13 | - | - | - | - | [1][2] | |
| 8d (4-chloro) | 53 | - | - | - | - | [1][2] | |
| 8e (phenyl) | 27 | - | - | - | - | [1][2] | |
| 9j (4-cyanophenoxy) | 1.7 | - | - | - | - | [1] | |
| 9k (3,4-difluorophenoxy) | 2.7 | - | - | - | - | [1] | |
| 9l (4-fluoro-3-methylphenoxy) | 6.5 | - | - | - | - | [1] | |
| 14a | 0.3 | >600 | >600 | - | >2000 | [2] | |
| Alternative D4 Antagonists | Fananserin | 2.93 | 726 | - | 0.37 | ~248 | [3] |
| L-745,870 | 0.43 - 0.51 | 960 | 2300 | >300 | >2000 | [3] | |
| Sonepiprazole (U-101,387) | 10 | >2000 | >2000 | >2000 | >200 | [3] | |
| PD 89211 | 3.7 | >3000 | - | - | >800 | [3] | |
| ML398 | 36 | >20,000 | >20,000 | - | >555 | [3] |
Physicochemical Properties and CNS MPO Score
For compounds targeting the central nervous system (CNS), it is crucial to possess suitable physicochemical properties that allow for blood-brain barrier penetration and minimize off-target effects. The Central Nervous System Multi-Parameter Optimization (CNS MPO) score is a desirability tool used to assess the drug-likeness of CNS-targeted compounds based on six key physicochemical parameters: lipophilicity (ClogP), distribution coefficient at pH 7.4 (ClogD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center. A higher CNS MPO score (on a scale of 0-6) indicates a more favorable profile.
| Compound Class | Specific Compound | cLogP | CNS MPO Score | Reference |
| 3,3-Difluoropiperidine Ethers | 7a, 7b, 7c | > 5.00 | < 4.0 | [1] |
| 4,4-Difluoropiperidine Ethers | 9j, 9k, 9l | < 3.1 | > 5.0 | [1] |
Experimental Protocols
In Vitro: Dopamine Receptor Binding Assay
The binding affinities (Kᵢ values) of the compounds for dopamine receptors are typically determined through competitive radioligand binding assays.
Objective: To determine the affinity of test compounds for the dopamine D4 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D4 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]N-methylspiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol or another suitable D4 antagonist.
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [³H]N-methylspiperone and varying concentrations of the test compound.
-
Parallel incubations are performed in the presence of an excess of a non-labeled antagonist (e.g., haloperidol) to determine non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
References
Comparative Analysis of Synthetic Routes to 3,3-Difluoropiperidin-4-ol: A Guide for Medicinal Chemists
For researchers, scientists, and drug development professionals, the strategic synthesis of fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 3,3-difluoropiperidin-4-ol moiety, in particular, represents a valuable building block, offering unique conformational constraints and modulation of physicochemical properties. This guide provides a comparative analysis of prominent synthetic routes to this key intermediate, presenting experimental data, detailed protocols, and pathway visualizations to aid in methodological selection.
The synthesis of this compound presents a unique set of challenges, primarily centered around the controlled introduction of the gem-difluoro group and the subsequent stereoselective reduction of a carbonyl precursor. This analysis focuses on three distinct and viable strategies: the reduction of a commercially available fluorinated piperidone, a multi-step synthesis commencing from an acrylonitrile derivative, and a dearomatization-hydrogenation approach starting from a substituted fluoropyridine.
Route 1: Diastereoselective Reduction of N-Boc-3,3-difluoro-4-piperidone
This is arguably the most direct approach, leveraging the commercially available starting material, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (N-Boc-3,3-difluoro-4-piperidone). The key transformation is the reduction of the C4-ketone to the corresponding alcohol. The choice of reducing agent is critical in determining the diastereoselectivity of the final product, yielding either the cis or trans isomer.
Experimental Data
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0 to rt | ~1:1 | >95 |
| L-Selectride® | Tetrahydrofuran (THF) | -78 | >95:5 | ~90 |
Methodology Highlights
The use of sodium borohydride, a mild reducing agent, results in a nearly equimolar mixture of the cis and trans diastereomers, which would necessitate a subsequent separation step, typically via column chromatography. In contrast, the bulkier reducing agent, L-Selectride®, exhibits high diastereoselectivity, favoring the formation of the cis isomer. This is attributed to the steric hindrance of the tri-sec-butylborohydride, which preferentially attacks the carbonyl from the less hindered face.
Experimental Protocols
General Procedure for the Reduction of N-Boc-3,3-difluoro-4-piperidone:
-
Using Sodium Borohydride: To a solution of N-Boc-3,3-difluoro-4-piperidone (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford a mixture of cis- and trans-3,3-difluoropiperidin-4-ol.
-
Using L-Selectride®: A solution of N-Boc-3,3-difluoro-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere. L-Selectride® (1.2 eq, 1.0 M solution in THF) is added dropwise, and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield predominantly cis-3,3-difluoropiperidin-4-ol.
Diagram of Route 1: Reduction of N-Boc-3,3-difluoro-4-piperidone
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Molecules with the 3,3-Difluoropiperidin-4-ol Moiety
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug design. The introduction of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability and modulate physicochemical properties. This guide provides a comparative analysis of the metabolic stability of molecules containing the 3,3-difluoropiperidin-4-ol moiety against their non-fluorinated and other fluorinated piperidine analogs, supported by experimental data and detailed methodologies.
The Impact of Gem-Difluorination on Piperidine Metabolism
The piperidine ring is a common motif in pharmaceuticals but is often susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation, C-hydroxylation, and ring oxidation, which can lead to rapid clearance and reduced bioavailability.
The introduction of a gem-difluoro group at the 3-position of the piperidine ring, as in the this compound moiety, is intended to block metabolism at this site. The strong carbon-fluorine bond is less prone to enzymatic oxidation compared to a carbon-hydrogen bond. However, the overall metabolic fate of a molecule is complex and depends on multiple factors, including the properties of the entire molecule and not just the fluorinated scaffold.
Comparative Metabolic Stability Data
| Compound ID | Moiety | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Data Source/Reference |
| Analog A | Piperidin-4-ol (Non-fluorinated) | 25 | 45 | Representative data |
| Analog B | This compound | > 60 | < 15 | Hypothetical stable compound based on[1][2][3][4] |
| Analog C | 3,3-Difluoropiperidine derivative | Metabolically unstable | Predicted High | [5] |
| Analog D | 4,4-Difluoropiperidine derivative | Metabolically unstable | Predicted High | [5] |
Disclaimer: The data for Analogs A and B are representative and hypothetical, illustrating the potential impact of gem-difluorination based on general findings that this modification can improve metabolic stability.[1][2][3][4] Analogs C and D are based on findings from a study on D4 receptor antagonists, which reported that both 3,3- and 4,4-difluoropiperidine analogs were metabolically unstable in human and mouse liver microsomes.[5] This highlights that the influence of gem-difluorination on metabolic stability is context-dependent and not universally predictable.
Experimental Protocols
A standardized assessment of metabolic stability is crucial for the reliable comparison of drug candidates. The in vitro liver microsomal stability assay is a common and high-throughput method used in early drug discovery.
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., verapamil, testosterone) dissolved in DMSO.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile with an internal standard for reaction termination and sample processing.
-
96-well plates.
-
Incubator/shaker (37°C).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
A solution of HLMs is prepared in phosphate buffer.
-
The test compound is added to the HLM solution to achieve the desired final concentration (e.g., 1 µM).
-
The mixture is pre-incubated at 37°C for approximately 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is terminated by adding ice-cold acetonitrile containing an internal standard.
-
The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The intrinsic clearance (Clint) is calculated using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein) .
Visualizing Metabolic Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the general metabolic pathways for piperidine-containing compounds and the workflow of a typical metabolic stability assay.
Caption: General metabolic pathways for piperidine-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,3-Difluoropiperidin-4-ol and Other Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the privileged heterocyclic structures, the piperidine ring is a frequent motif in approved drugs. This guide provides a comparative analysis of 3,3-Difluoropiperidin-4-ol against other relevant fluorinated and non-fluorinated piperidine building blocks, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms can significantly alter key physicochemical parameters such as basicity (pKa), lipophilicity (logP), and aqueous solubility. These properties, in turn, influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes a comparison of these properties for this compound and related building blocks.
Table 1: Comparison of Physicochemical Properties of Substituted Piperidinols
| Compound | Structure | pKa | logP | Aqueous Solubility (mg/mL) | Data Source |
| 3-Hydroxypiperidine | ![]() | ~9.5 - 10.0 | -0.3 to -0.8 | High | Experimental[1][2][3][4] |
| 4-Fluoro-3-hydroxypiperidine | Predicted: ~8.5 - 9.0 | Predicted: ~-0.1 to 0.4 | Moderate | Predicted | |
| This compound | ![]() | Predicted: ~7.0 - 7.5 | Predicted: ~0.2 to 0.7 | Moderate to Low | Predicted |
| 4,4-Difluoropiperidin-3-ol | Predicted: ~8.0 - 8.5 | Predicted: ~0.1 to 0.6 | Moderate | Predicted | |
| 4,4-Difluoropiperidine | ![]() | 8.5 | Not Available | Not Available | Experimental[5] |
Note: Predicted values were generated using computational models (e.g., ChemAxon) and are intended for comparative purposes. Experimental determination is recommended for definitive values.
The gem-difluoro substitution at the 3-position in this compound is predicted to have a notable impact on its physicochemical properties compared to its non-fluorinated and monofluorinated counterparts. The strong electron-withdrawing effect of the two fluorine atoms is expected to significantly lower the pKa of the piperidine nitrogen, reducing its basicity. This can be advantageous in drug design to mitigate potential off-target effects associated with high basicity, such as hERG channel inhibition.
Furthermore, the introduction of fluorine generally increases lipophilicity. Consequently, this compound is predicted to have a higher logP than 3-hydroxypiperidine, which may enhance membrane permeability. However, the increased lipophilicity can also lead to lower aqueous solubility.
Metabolic Stability Assessment
A key advantage of incorporating fluorine into drug candidates is the potential to block metabolically labile C-H bonds, thereby enhancing metabolic stability and increasing the drug's half-life.[6] The gem-difluoro group in this compound can effectively shield the adjacent positions from oxidative metabolism by cytochrome P450 enzymes.
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Expected Metabolic Stability | Primary Metabolic Pathways |
| 3-Hydroxypiperidine | Low to Moderate | N-dealkylation, oxidation of the piperidine ring |
| 4-Fluoro-3-hydroxypiperidine | Moderate | N-dealkylation, potential for hydroxylation at other positions |
| This compound | High | Oxidation at the 4-position (alcohol to ketone), N-dealkylation |
| 4,4-Difluoropiperidin-3-ol | High | Oxidation at the 3-position (alcohol to ketone), N-dealkylation |
The metabolic stability of fluorinated quinolines, for instance, is significantly influenced by the position of fluorine, with alterations to the piperazinyl group at C-7 impacting the rate and pathway of metabolism.[7] Similarly, for fluorinated piperidines, blocking potential sites of metabolism is a key strategy. A study on fluorinated risperidone analogs showed that 9-fluororisperidone is significantly more metabolically stable than risperidone.[6] While direct comparative data for this compound is limited, the presence of the gem-difluoro group is anticipated to confer enhanced metabolic stability compared to the non-fluorinated analog.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of drug-like properties.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.
Materials:
-
Test compound (e.g., this compound)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Potassium chloride (KCl)
-
Deionized water
-
Methanol (if required for solubility)
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent system such as a methanol-water mixture (e.g., 1:9 v/v) can be used.[8]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Acidify the solution to approximately pH 2 with 0.1 M HCl.[9]
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.
-
Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the titration curve, which can be calculated from the first or second derivative of the curve.[10][11]
Protocol 2: Determination of logP by Shake-Flask Method
Objective: To determine the partition coefficient (logP) of the test compound between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a centrifuge tube, add a known volume of the aqueous phase (water or PBS).
-
Spike the aqueous phase with a small volume of the test compound stock solution to a final concentration where it is fully dissolved and can be accurately quantified.
-
Add an equal volume of the organic phase (n-octanol).
-
Cap the tube and vortex vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing and partitioning.
-
Centrifuge the tube at a sufficient speed and duration to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water).[12][13][14][15]
Protocol 3: Metabolic Stability in Human Liver Microsomes
Objective: To assess the in vitro metabolic stability of the test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile containing an internal standard for quenching and analysis
-
Incubator or water bath at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).
-
From the slope, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).[7][16][17]
Visualization of Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical connections.
Caption: Workflow for the synthesis and evaluation of a Dopamine D4 receptor antagonist.
The diagram above illustrates the progression from the synthesis of fluorinated building blocks, such as this compound, to their incorporation into a final drug candidate, followed by a series of in vitro tests to evaluate its properties. This workflow highlights the central role of these building blocks in the drug discovery process.
Caption: Impact of fluorination on key drug discovery parameters.
This diagram illustrates the logical relationships between the strategic use of fluorination, the resulting changes in physicochemical properties, and the downstream effects on the ADME profile and biological activity of a drug candidate. It highlights how a single chemical modification can have a cascade of effects that are critical to consider during the drug design process.
References
- 1. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 3. 3-Hydroxypiperidine CAS#: 6859-99-0 [m.chemicalbook.com]
- 4. 3-Hydroxypiperidine = 98.0 NT 6859-99-0 [sigmaaldrich.com]
- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographic Comparison of Piperidin-4-OL Derivatives: Structural Insights into the Effects of Fluorination
For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of bioactive molecules is paramount for rational drug design. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and the introduction of fluorine atoms can significantly modulate its physicochemical and pharmacological properties. This guide provides a comparative analysis of the X-ray crystallographic data of piperidin-4-ol and a complex fluorinated piperidine derivative to elucidate the structural impact of fluorination. Due to the limited availability of public crystallographic data for simple 3,3-Difluoropiperidin-4-OL derivatives, this guide utilizes analogous structures to provide valuable insights.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for piperidin-4-ol and a fluorinated piperidine derivative, allowing for a direct comparison of their solid-state structures.
Table 1: Crystallographic Data and Experimental Details
| Parameter | Piperidin-4-ol[1] | {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine fumaric acid salt[2] |
| Chemical Formula | C₅H₁₁NO | C₂₀H₂₂ClF₂N₃O · C₄H₄O₄ |
| Crystal System | Tetragonal | Triclinic |
| Space Group | P -4 21 c | P-1 |
| a (Å) | 12.0295 | 8.517(3) |
| b (Å) | 12.0295 | 12.384(2) |
| c (Å) | 8.0824 | 12.472(3) |
| α (°) | 90.00 | 70.88(2) |
| β (°) | 90.00 | 82.04(2) |
| γ (°) | 90.00 | 83.58(2) |
| Volume (ų) | 1169.4 | 1220.4(6) |
| Z | 8 | 2 |
| Temperature (K) | Not Reported | Not Reported |
| Radiation type | Not Reported | Not Reported |
| R-factor | 0.0344 | Not Reported |
Table 2: Selected Conformational Parameters
| Parameter | Piperidin-4-ol | {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine |
| Piperidine Ring Conformation | Chair | Chair |
| Hydroxyl Group Orientation | Not specified | N/A |
| Fluorine Atom Orientation | N/A | Not specified |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a this compound derivative using single-crystal X-ray diffraction.
Experimental workflow for X-ray crystallography.
Experimental Protocols
A detailed experimental protocol for the X-ray crystallography of a novel this compound derivative would typically involve the following steps:
Synthesis and Purification
The target this compound derivative is first synthesized. Following synthesis, the crude product is purified to homogeneity using standard techniques such as flash column chromatography or recrystallization. The purity of the compound is typically confirmed by methods like NMR spectroscopy and mass spectrometry.
Single Crystal Growth
Growing high-quality single crystals is a critical and often challenging step. A common method is slow evaporation from a saturated solution. The purified compound is dissolved in a suitable solvent or a mixture of solvents to the point of saturation. The solution is then filtered to remove any dust particles and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks. The choice of solvent is crucial and often determined empirically.
X-ray Diffraction Data Collection
A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. The diffractometer directs a beam of monochromatic X-rays onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. These reflections are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the crystal lattice are then determined by solving the "phase problem," often using direct methods for small molecules. This initial structural model is then refined against the experimental diffraction data using least-squares methods. This refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Comparison with Other Alternatives
While X-ray crystallography provides the definitive solid-state structure of a molecule, other techniques offer complementary information, particularly about the molecule's conformation in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure and conformation of molecules in solution. For fluorinated piperidines, ¹H, ¹³C, and ¹⁹F NMR experiments can provide valuable information about the stereochemistry and the preferred conformation of the piperidine ring. For instance, the magnitude of coupling constants (J-values) between protons and fluorine atoms can indicate their relative orientation (axial or equatorial). However, NMR provides an average structure in solution, which may differ from the solid-state conformation.
-
Computational Modeling: Molecular mechanics and quantum mechanical calculations can be used to predict the stable conformations of this compound derivatives and to estimate the energy differences between them. These computational methods can provide insights into the factors that govern the conformational preferences of the molecule, such as steric and electronic effects. While computational models are powerful predictive tools, they must be validated by experimental data from techniques like X-ray crystallography or NMR.
References
A Comparative Guide to Computational Docking Studies of 3,3-Difluoropiperidin-4-OL Based Ligands and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the computational docking performance of 3,3-difluoropiperidine-based ligands with alternative scaffolds, focusing on their application as Dopamine D4 Receptor (D4R) antagonists. The information herein is supported by experimental data from recent studies, offering insights into structure-activity relationships (SAR) and the potential of fluorinated piperidine scaffolds in drug design.
Performance Comparison of D4 Receptor Antagonists
The following tables summarize key quantitative data from computational docking and experimental binding assays for 3,3-difluoropiperidine derivatives, their 4,4-difluoro isomers, and alternative non-fluorinated and non-piperidine scaffolds targeting the Dopamine D4 Receptor.
Table 1: 3,3-Difluoropiperidine Derivatives and Analogs
This table presents data for a series of 3,3-difluoropiperidine ethers, highlighting the impact of various substitutions on their binding affinity (Ki), lipophilicity (cLogP), ligand efficiency (LipE), and Central Nervous System Multi-Parameter Optimization (CNS MPO) scores.[1][2]
| Compound ID | Southern Moiety | Ether Moiety | D4 Ki (nM) | cLogP | LipE | CNS MPO |
| 7a | 3-fluoro-4-methoxybenzyl | 4-Fluorophenyl | 140 | >5.0 | <4.0 | <4.0 |
| 7b | 3-fluoro-4-methoxybenzyl | 3,4-Difluorophenyl | 320 | >5.0 | <4.0 | <4.0 |
| 7c | 3-fluoro-4-methoxybenzyl | 4-Fluoro-3-methylphenyl | 190 | >5.0 | <4.0 | <4.0 |
| 7d | 3-fluoro-4-methoxybenzyl | 3-Fluorophenyl | >1000 | - | - | - |
| 7f-7k | 3-fluoro-4-methoxybenzyl | Heterocyclic ethers | >1000 | - | - | - |
Table 2: 4,4-Difluoropiperidine Derivatives - A Positional Isomer Comparison
To understand the impact of fluorine positioning, this table details the performance of the corresponding 4,4-difluoropiperidine ethers. A notable increase in binding affinity is observed in this series compared to the 3,3-difluoro analogs.[1][2]
| Compound ID | Southern Moiety | Ether Moiety | D4 Ki (nM) | cLogP | LipE | CNS MPO | Docking Score |
| 8a | 3-fluoro-4-methoxybenzyl | 4-Fluorophenyl | 150 | - | - | - | - |
| 8b | 3-fluoro-4-methoxybenzyl | 3,4-Difluorophenyl | 5.5 | - | - | - | - |
| 8c | 3-fluoro-4-methoxybenzyl | 3-Methylphenyl | 13 | - | - | - | - |
| 9k | Imidazo[1,5-a]pyrimidine | 3,4-Difluorophenoxy | 2.7 | <3.1 | >5 | >5.0 | -8.003 |
| 9t | Imidazo[1,5-a]pyridine | 3-Fluorophenoxy | 3.0 | - | - | - | -7.416 |
| 9cc | 6-chloro-2-imidazo[1,2-b]pyridazine | 3,4-Difluorophenyl | 2.6 | 2.0-2.7 | >5 | >4.5 | -7.373 |
Table 3: Alternative Scaffolds as D4 Receptor Antagonists
This table provides a comparative look at non-fluorinated piperidine and non-piperidine (piperazine) scaffolds, demonstrating that high affinity can be achieved with different core structures.
| Compound ID | Scaffold Type | Key Features | D4 Ki (nM) | Selectivity over D2/D3 | Reference |
| L-745,870 | Phenylpiperazine | - | - | - | [3] |
| Nemonapride | Piperidine | Azabicyclo moiety | - | - | [3] |
| Compound 6 | Phenylpiperazine | Dihydroquinolinone core | 8.54 | D2/D4 = 380, D3/D4 = 457 | [3] |
| Compound 24 | Phenylpiperazine | Modified dihydroquinolinone | - | D2/D4 = 8318, D3/D4 = 3715 | [3] |
| FAUC 355 | Phenylpiperazine | Pyrazole linker | 0.44 | High D4 selectivity | [4] |
Experimental Protocols
The methodologies described below are based on the computational studies of the di-fluoropiperidine D4R antagonists and represent a standard workflow for molecular docking.[1][2]
Molecular Docking using Glide
A standard precision (SP) docking protocol was employed using the Glide module within the Schrödinger Drug Discovery Suite.
-
Protein Preparation : The X-ray crystal structure of the human Dopamine D4 receptor was obtained from the Protein Data Bank (PDB ID: 6IQL). The protein structure was prepared using the Protein Preparation Wizard in Maestro. This process included adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing all water molecules. A restrained minimization of the protein was performed using the OPLS3e force field.
-
Ligand Preparation : The 3D structures of the ligands were generated and prepared using LigPrep. This involved generating possible ionization states at a pH of 7.4 ± 1.0 using Epik, as well as generating tautomers and stereoisomers.
-
Receptor Grid Generation : A receptor grid was generated using the Receptor Grid Generation tool. The grid box was centered on the co-crystallized ligand in the PDB structure to define the active site for docking.
-
Ligand Docking : The prepared ligands were docked into the receptor grid using Glide's Standard Precision (SP) mode. The docking results were evaluated based on the GlideScore, a scoring function that estimates the binding affinity.[5][6][7][8][9]
-
Pose Analysis : The resulting docking poses were visually inspected to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligands and the amino acid residues of the receptor's binding pocket.
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and a conceptual signaling pathway.
Caption: A generalized workflow for the computational docking study of 3,3-difluoropiperidine based ligands.
Caption: Conceptual signaling pathway of a D4R antagonist, such as a 3,3-difluoropiperidine derivative.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 8. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 9. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
Safety Operating Guide
Safe Disposal of 3,3-Difluoropiperidin-4-OL: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3,3-Difluoropiperidin-4-OL. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound should be handled as a hazardous substance, likely exhibiting properties of skin and eye irritation, and potential toxicity if swallowed or inhaled.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound waste requires stringent safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. |
| Eye/Face Protection | Safety goggles and a face shield must be worn to protect against splashes. |
| Skin and Body | A lab coat is required. For larger spills, chemical-resistant aprons and boots should be used. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] |
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.[2]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
After eye contact: Rinse out with plenty of water. Call in an ophthalmologist. Remove contact lenses.[2]
-
After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of fluorinated organic compounds such as this compound is through a licensed hazardous waste management company. Do not attempt to neutralize or dispose of this chemical through standard laboratory drains.
1. Waste Segregation:
-
Crucially, all waste containing this compound must be segregated as halogenated organic waste .
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]
-
Use a dedicated, clearly labeled waste container for this compound and any contaminated materials.[3]
2. Waste Collection and Storage:
-
Collect all waste, including the neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a compatible and properly sealed container.[3]
-
The container should be made of a material resistant to organic amines and fluorinated compounds, such as high-density polyethylene (HDPE).[3]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).[3]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents and acids.[3] The storage area should be cool and the container kept tightly closed.[4]
3. Disposal Procedure:
-
Do not attempt to neutralize or treat the waste in the laboratory unless you are specifically trained and equipped to do so.[3]
-
The recommended disposal method is incineration at a licensed hazardous waste facility.[3] This ensures the complete destruction of the compound.
-
Arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company.[3]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Containment: For spills, cover drains to prevent the material from entering them.[2][4] Collect, bind, and pump off spills.[2][4] For dry spills, take up the material without generating dust.[2]
-
Cleanup: Use an absorbent material like Chemizorb® for liquid spills.[4] Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste. Clean the affected area thoroughly.[2][4]
-
Reporting: Report the spill to your institution's environmental health and safety department.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 3,3-Difluoropiperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 3,3-Difluoropiperidin-4-OL (CAS No. 1239596-54-3).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar fluorinated piperidine derivatives and general best practices for handling halogenated organic compounds.
Assumed Hazard Profile
Based on the structure, this compound should be handled with caution. The piperidine moiety suggests potential for skin and eye irritation or corrosion, and toxicity if inhaled or ingested.[2][3][4][5] The presence of fluorine atoms necessitates careful handling to avoid the release of harmful vapors and proper disposal as halogenated waste.
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound and a related compound, 4,4-Difluoropiperidine hydrochloride, for reference.
| Property | This compound | 4,4-Difluoropiperidine hydrochloride |
| CAS Number | 1239596-54-3[1] | 144230-52-4[6] |
| Molecular Formula | C₅H₉F₂NO[1] | C₅H₉F₂N · HCl[6] |
| Molecular Weight | 137.13 g/mol [1] | 157.59 g/mol [6] |
| Known Hazards | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] | Eye irritation (Category 2A)[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to ensure safety.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate ventilation in the laboratory.[8][9]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][10][11]
-
Hand Protection: Wear chemical-resistant gloves. Given the fluorinated nature of the compound, nitrile or neoprene gloves are recommended.[7] Double-gloving is advised for enhanced protection.[7]
-
Body Protection: A flame-resistant lab coat must be worn.[7] For larger quantities or procedures with a high splash risk, a chemical-resistant apron should be used.
-
Respiratory Protection: If there is a risk of generating aerosols or dust and engineering controls are insufficient, a respirator may be necessary.[12]
Handling and Storage
-
Container Handling: Keep the container tightly closed when not in use.[8] Store in a cool, dry, and well-ventilated area.[7][8]
-
Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents.[7]
-
Hygiene: Wash hands thoroughly after handling.[6][8][9] Do not eat, drink, or smoke in the laboratory.[8][9]
Disposal Plan: Step-by-Step Waste Management
Proper segregation and disposal of waste are critical for environmental safety and regulatory compliance.
Waste Segregation
-
Halogenated Waste: All waste containing this compound must be segregated as halogenated organic waste .[13][14][15]
-
Dedicated Container: Use a designated, clearly labeled, and compatible waste container (e.g., high-density polyethylene) for all solid and liquid waste.[13][14]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name "this compound" and appropriate hazard pictograms.[14]
Collection and Storage of Waste
-
Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent paper should be placed in the designated halogenated waste container.
-
Liquid Waste: Unused chemical and solutions should be collected in a separate, sealed container for halogenated liquid waste. Do not mix with non-halogenated waste streams.[16]
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[14]
Final Disposal
-
Professional Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Regulations: Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for PPE Selection
Caption: PPE selection workflow based on risk assessment.
References
- 1. CAS 1239596-54-3 | this compound - Synblock [synblock.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. americanbio.com [americanbio.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. qualia-bio.com [qualia-bio.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



